O-Benzyl Posaconazole-d4
Description
Propriétés
IUPAC Name |
2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOYPUPXAKGKH-YWOVKAAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2CCN(CC2)C3=CC=C(C=C3)OC[C@H]4C[C@](OC4)(CN5C=NC=N5)C6=C(C=C(C=C6)F)F)[2H])[2H])N7C=NN(C7=O)[C@@H](CC)[C@H](C)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42F2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
O-Benzyl Posaconazole-d4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl Posaconazole-d4 is a stable isotope-labeled derivative of O-Benzyl Posaconazole, which serves as a key intermediate in the synthesis of the potent triazole antifungal agent, Posaconazole. The introduction of deuterium atoms into the molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.
Chemical Structure and Properties
This compound is structurally similar to Posaconazole, with the addition of a benzyl group and four deuterium atoms on the phenyl ring.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[1] |
| CAS Number | 1246818-95-0[1][2] |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄[2] |
| Synonyms | O-BenzylPosaconazole-d4, CS-0203343, HY-I0909S[1] |
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 794.92 g/mol [2] |
| Monoisotopic Mass | 794.40176535 Da[1] |
| Appearance | Refer to Material Safety Data Sheet (MSDS) |
| Solubility | Refer to Material Safety Data Sheet (MSDS) |
| XLogP3 | 6.6[1] |
| Topological Polar Surface Area | 101 Ų[1] |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its synthesis is intrinsically linked to the overall synthesis of Posaconazole. O-Benzyl Posaconazole is a known precursor to Posaconazole, and the deuterated version is synthesized for use as an internal standard. The synthesis of Posaconazole often involves the coupling of a key chiral THF subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit. The benzyl group serves as a protecting group and is typically removed in the final steps of the synthesis to yield Posaconazole. The deuterated phenyl ring is incorporated during the synthesis of the appropriate starting materials.
Application in Bioanalysis
The primary application of this compound is as an internal standard in the quantification of Posaconazole in biological matrices, such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.
Experimental Protocol: Quantification of Posaconazole in Human Plasma using LC-MS/MS
The following is a representative protocol for the use of this compound as an internal standard in an LC-MS/MS assay for Posaconazole.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound solution (internal standard).
-
Precipitate the plasma proteins by adding an organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Posaconazole: Monitor the transition of the precursor ion (M+H)⁺ to a specific product ion.
-
MRM Transition for this compound: Monitor the transition of the deuterated precursor ion (M+H)⁺ to its corresponding product ion.
-
-
3. Data Analysis:
-
Integrate the peak areas for both Posaconazole and O-Benzyl Posaconaconazole-d4.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Bioanalysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in a bioanalytical method.
Caption: Workflow for the quantification of Posaconazole using this compound as an internal standard.
References
The Role of O-Benzyl Posaconazole-d4 in Bioanalytical Research: A Technical Guide
An In-depth Examination of its Application as a Precursor to a Stable Isotope-Labeled Internal Standard for the Quantification of Posaconazole
In the realm of pharmaceutical research and clinical drug monitoring, the precise quantification of therapeutic agents in biological matrices is paramount. This technical guide delves into the critical role of O-Benzyl Posaconazole-d4, a deuterated analogue of a posaconazole precursor, in facilitating the accurate measurement of the potent antifungal agent, posaconazole. While not directly used in biological assays, this compound serves as a crucial starting material for the synthesis of Posaconazole-d4, a stable isotope-labeled internal standard indispensable for mass spectrometry-based bioanalysis.
This guide will illuminate the principles behind the use of stable isotope-labeled internal standards, provide detailed experimental protocols for the quantification of posaconazole using Posaconazole-d4, and present key quantitative data in a structured format for researchers, scientists, and drug development professionals.
The Foundational Role of Internal Standards in Quantitative Analysis
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation and instrument response can introduce significant error, compromising the accuracy of quantitative results. To correct for these potential inconsistencies, an internal standard (IS) is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, at the beginning of the sample preparation process.
An ideal internal standard shares close physicochemical properties with the analyte of interest but is distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, such as Posaconazole-d4, are considered the gold standard. The incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N) results in a compound that is chemically identical to the analyte but has a different mass. This allows it to co-elute chromatographically with the analyte and experience similar ionization efficiency in the mass spectrometer's ion source, yet be separately detected by its mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the internal standard's response, any variability introduced during the analytical workflow is effectively normalized, leading to highly accurate and precise quantification.
From Precursor to Analytical Tool: The Purpose of this compound
This compound is a synthetic precursor to the active internal standard, Posaconazole-d4. The "d4" designation indicates the presence of four deuterium atoms within the molecule. This deuteration is strategically placed on a part of the molecule that is stable and not subject to exchange under typical analytical conditions. In research and manufacturing settings, this compound is chemically converted to Posaconazole-d4. This final product, Posaconazole-d4, is then utilized as the internal standard in bioanalytical methods.
Quantitative Data for Posaconazole Analysis using Posaconazole-d4
The following tables summarize key quantitative parameters for a typical LC-MS/MS method for the determination of posaconazole in human plasma using Posaconazole-d4 as an internal standard.[1][2]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Posaconazole | 701.5 | 683.3 | 0.25 |
| Posaconazole-d4 (IS) | 705.5 | 687.3 | 0.25 |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value |
| Retention Time | ~1.5 minutes |
| Total Run Time | 3.0 minutes |
| Linearity Range | 2 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Inter- and Intra-batch Accuracy | Within ±10% |
| Extraction Recovery (Posaconazole) | 84.54% - 88.73% |
| Extraction Recovery (Posaconazole-d4) | ~90.86% |
Detailed Experimental Protocol: Quantification of Posaconazole in Human Plasma
This protocol outlines a standard procedure for the analysis of posaconazole in human plasma samples using protein precipitation for sample cleanup, followed by LC-MS/MS analysis with Posaconazole-d4 as the internal standard.[1][2][3]
1. Materials and Reagents:
-
Posaconazole reference standard
-
Posaconazole-d4 internal standard (derived from this compound)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Control human plasma
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (100 µg/mL): Prepare separate primary stock solutions of posaconazole and Posaconazole-d4 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of posaconazole by diluting the primary stock solution with methanol to create a series of concentrations for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Posaconazole-d4 primary stock solution with methanol.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike appropriate volumes of the posaconazole working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 2 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the Posaconazole-d4 internal standard working solution (1 µg/mL).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 10 µL) of the supernatant into the LC-MS/MS system.
5. Liquid Chromatography Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v).[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
6. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions specified in Table 1.
7. Data Analysis:
-
Integrate the peak areas for both posaconazole and Posaconazole-d4.
-
Calculate the peak area ratio (posaconazole/Posaconazole-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of posaconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a pivotal, albeit indirect, component in the bioanalytical workflow for the therapeutic drug monitoring and pharmacokinetic studies of posaconazole. Its role as a precursor to the stable isotope-labeled internal standard, Posaconazole-d4, is fundamental to achieving the high standards of accuracy and precision required in modern drug development and clinical diagnostics. The methodologies outlined in this guide underscore the robustness of LC-MS/MS techniques when employing a well-characterized internal standard, ensuring reliable data for critical decision-making in both research and patient care.
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: O-Benzyl Posaconazole-d4 (CAS 1246818-95-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, a deuterated analog of a protected form of the broad-spectrum antifungal agent, Posaconazole. This document is intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a stable isotope-labeled compound that serves as a key intermediate or precursor in the synthesis of labeled Posaconazole.[1][2] The incorporation of four deuterium atoms on a phenyl ring provides a valuable tool for various research applications, particularly in pharmacokinetic studies where it can be used as an internal standard for mass spectrometry-based quantification of Posaconazole. The benzyl protection on the hydroxyl group is a common strategy in the multi-step synthesis of Posaconazole.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This information has been compiled from various chemical supplier databases and computational resources.
| Property | Value | Source |
| CAS Number | 1246818-95-0 | [1][2][3] |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | [1][2] |
| Molecular Weight | 794.92 g/mol | [1][2][3] |
| Monoisotopic Mass | 794.40176535 Da | [3] |
| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | [3] |
| Appearance | Light Purple Foam | |
| Storage | 2-8°C Refrigerator | |
| Application | Precursor to labelled Posaconazole | [1][2] |
Quantitative Data
While a specific certificate of analysis for this compound was not publicly available, the following data for the closely related Posaconazole-d4 provides a strong indication of the quality and specifications achievable for this class of labeled compounds.
| Parameter | Specification |
| Purity (HPLC) | 99.9% |
| Isotopic Enrichment | 98.61% |
| Isotopic Distribution | d4 = 94.43%, d3 = 5.57% |
Data is for Posaconazole-d4 and is presented as a representative example.
Synthesis and Workflow
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the well-documented synthesis of Posaconazole, which proceeds through a benzylated intermediate, a logical synthetic workflow can be inferred. The key step is the coupling of a deuterated phenylpiperazine intermediate with the protected side-chain, followed by the formation of the triazolone ring.
The following diagram illustrates a plausible synthetic workflow for this compound.
Experimental Protocols
Use as an Internal Standard in LC-MS/MS Analysis
This compound is a precursor to Posaconazole-d4, which is utilized as an internal standard for the quantification of Posaconazole in biological matrices. The following is a representative protocol for such an application.
Objective: To quantify Posaconazole in human plasma using Posaconazole-d4 as an internal standard.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (Posaconazole-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid (v/v/v, 55:45:0.1).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Posaconazole: m/z 701.3 → 683.3
-
Posaconazole-d4: m/z 705.3 → 687.3
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
-
The following diagram illustrates the experimental workflow for the quantification of Posaconazole using a deuterated internal standard.
Signaling and Metabolic Pathways
Mechanism of Action of Posaconazole
Posaconazole, the active form of the deuterated precursor, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[4]
The following diagram illustrates the mechanism of action of Posaconazole.
Metabolism of Posaconazole
Posaconazole is primarily metabolized through phase II glucuronidation, mainly by the UGT1A4 enzyme.[5] It is also a substrate for the P-glycoprotein (P-gp) efflux transporter. Unlike many other azole antifungals, Posaconazole is not significantly metabolized by the cytochrome P450 (CYP) enzyme system, though it is an inhibitor of CYP3A4.[6][7]
The following diagram illustrates the primary metabolic pathway of Posaconazole.
Conclusion
This compound is a valuable research tool for scientists and drug developers working with the antifungal agent Posaconazole. Its primary application as a precursor to a stable isotope-labeled internal standard is crucial for accurate bioanalytical method development and pharmacokinetic studies. This guide provides a summary of its known properties and outlines its role in the broader context of Posaconazole research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 5. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic profile of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for O-Benzyl Posaconazole-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis for O-Benzyl Posaconazole-d4, a crucial stable isotope-labeled internal standard used in pharmacokinetic and bioanalytical studies of the antifungal agent Posaconazole. This document details the key analytical tests, experimental methodologies, and data presentation expected for a high-purity reference standard.
Compound Information
This compound is a deuterated analog of O-Benzyl Posaconazole, which serves as a precursor and a reference compound for Posaconazole. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl-d4]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol |
| CAS Number | 1246818-95-0[1][2][3] |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄[2][3] |
| Molecular Weight | 794.92 g/mol [2][3] |
| Exact Mass | 794.40176535 Da[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
| Storage | Store at 2-8°C, protected from light |
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis (CofA) for a high-quality this compound reference standard should include the following key quantitative data, ensuring its suitability for rigorous analytical applications.
Table 2: Typical Certificate of Analysis Specifications
| Test | Specification | Result |
| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity (Mass Spec) | ≥ 98% Deuterium Incorporation | Conforms |
| Isotopic Enrichment | Report d₀ to d₄ distribution | d₄ > 99% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Identity (Mass Spec) | Conforms to structure | Conforms |
| Residual Solvents | ≤ 0.5% | < 0.1% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the analytical results presented in the Certificate of Analysis.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method determines the chemical purity of the substance by separating it from any non-deuterated or other impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Isotopic Purity and Enrichment by Mass Spectrometry (MS)
This analysis confirms the molecular weight and the distribution of deuterated species.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. The mass spectrum is acquired, and the relative abundance of the molecular ions corresponding to the d₀, d₁, d₂, d₃, and d₄ species is determined. Isotopic purity is confirmed by the high abundance of the d₄ species.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals should be consistent with the structure of O-Benzyl Posaconazole. The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the position of the deuterium labels.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the chemical structure of this compound, with the positions of the four deuterium atoms highlighted.
Caption: Chemical structure of this compound.
Certificate of Analysis Workflow
The logical workflow for generating a Certificate of Analysis ensures that a comprehensive quality assessment is performed on each batch of the reference standard.
Caption: Logical workflow for a Certificate of Analysis.
This technical guide provides a framework for understanding the critical quality attributes and analytical methodologies associated with this compound. For any specific application, it is essential to refer to the Certificate of Analysis provided by the supplier for batch-specific data.
References
O-Benzyl Posaconazole-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, including its suppliers, technical specifications, and relevant biological pathways. The information is presented to support its application in experimental settings.
This compound is a deuterated form of O-Benzyl Posaconazole, which serves as a precursor in the synthesis of labeled Posaconazole.[1] The inclusion of deuterium atoms provides a stable isotopic label, making it a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.
Suppliers and Pricing
Procurement of this compound typically requires direct inquiry with specialized chemical suppliers. While pricing is often not listed publicly, several companies offer this compound.
| Supplier | Website | Contact for Pricing |
| Clearsynth | --INVALID-LINK-- | --INVALID-LINK-- |
| KKL Med Inc. | --INVALID-LINK-- | --INVALID-LINK-- |
| Pharmaffiliates | --INVALID-LINK-- | Inquiry form on website |
| LGC Standards | --INVALID-LINK-- | Inquiry form on website |
Technical Data
Key technical specifications for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1246818-95-0 | Clearsynth, PubChem[1][2] |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | Clearsynth[1] |
| Molecular Weight | 794.92 g/mol | Clearsynth[1] |
| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | PubChem[2] |
| Synonyms | O-BenzylPosaconazole-d4; 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4 | PubChem[2] |
| Application | Precursor to labelled Posaconazole | Clearsynth[1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Posaconazole, the active compound derived from O-Benzyl Posaconazole, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[3] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is responsible for the demethylation of lanosterol, a critical step in the formation of ergosterol, the primary sterol in fungal cell membranes.[3] By binding to the heme cofactor of CYP51, Posaconazole effectively blocks its activity, leading to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[3] This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death.[3]
Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Recent studies have revealed a secondary mechanism of action for Posaconazole, involving the inhibition of the Hedgehog (Hh) signaling pathway.[5] This pathway is crucial in embryonic development and has been implicated in the pathogenesis of certain cancers, such as basal cell carcinoma, when deregulated.[5] Posaconazole has been shown to be a potent inhibitor of the Hh pathway, acting at the level of the Smoothened (SMO) receptor.[5] The mechanism of inhibition is distinct from other SMO antagonists, suggesting a potential therapeutic application for Posaconazole in Hh-dependent cancers.[5]
Experimental Protocols: Fluorescence-Based CYP51 Inhibition Assay
A high-throughput fluorescence-based functional assay has been developed to screen for inhibitors of Trypanosoma cruzi CYP51 (T. cruzi CYP51), the causative agent of Chagas disease.[6][7] This assay can be adapted to assess the inhibitory activity of Posaconazole and its analogs.
Objective: To determine the IC₅₀ value of a test compound (e.g., Posaconazole) against T. cruzi CYP51.
Materials:
-
Recombinantly expressed and purified T. cruzi CYP51
-
Fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BOMCC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Test compound (Posaconazole) and control inhibitors (e.g., ketoconazole)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Reaction:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the T. cruzi CYP51 enzyme and pre-incubate.
-
Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the enzymatic reaction.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
Isotopic Labeling of Posaconazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of posaconazole, a broad-spectrum triazole antifungal agent. The strategic incorporation of isotopes such as Carbon-14 (¹⁴C), Deuterium (²H or D), and Tritium (³H) into the posaconazole molecule is a critical tool in drug development. It facilitates absorption, distribution, metabolism, and excretion (ADME) studies, enables quantitative analysis through techniques like mass spectrometry, and aids in understanding the drug's mechanism of action. This guide details the applications of labeled posaconazole derivatives, presents available quantitative data, outlines general synthetic considerations, and provides a framework for the analytical characterization of these essential research compounds.
Introduction to Isotopic Labeling of Posaconazole
Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotopes. In the context of posaconazole, this practice is instrumental for various stages of drug research and development. Stable isotopes, such as Deuterium, are primarily used to create internal standards for highly sensitive and accurate quantification in biological matrices by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Radiolabeled isotopes, like Carbon-14 and Tritium, are indispensable for tracing the metabolic fate of the drug in vivo.[4]
Applications of Isotopically Labeled Posaconazole Derivatives
Pharmacokinetic and Metabolism (ADME) Studies
The use of ¹⁴C-labeled posaconazole has been pivotal in elucidating its pharmacokinetic profile in humans. In a key study, a single oral dose of [¹⁴C]posaconazole was administered to healthy subjects to determine its absorption, metabolism, and excretion.[4] Such studies provide critical data on the drug's bioavailability, routes of elimination, and the structure of its metabolites.
Quantitative Bioanalysis
Deuterated derivatives of posaconazole, such as Posaconazole-d4 and Posaconazole-d5, serve as ideal internal standards for quantitative analysis by LC-MS/MS.[1][2][3] The known concentration of the deuterated standard added to a biological sample allows for precise quantification of the unlabeled drug by correcting for variations in sample preparation and instrument response. This is crucial for therapeutic drug monitoring (TDM) in patients to ensure optimal drug exposure and for pharmacokinetic studies.[5][6]
Mechanism of Action Studies
While not extensively documented for posaconazole specifically, isotopically labeled analogs of antifungal agents can be used to study their interaction with their molecular target, lanosterol 14α-demethylase, and to investigate potential off-target effects.
Quantitative Data on Labeled Posaconazole
The following tables summarize the available quantitative data for isotopically labeled posaconazole derivatives.
| Parameter | Value | Reference |
| Isotope | ¹⁴C | [4] |
| Specific Activity | 0.205 µCi/mg | [4] |
| Radiochemical Purity | 98.7% | [4] |
| Administered Dose (Mass) | ~399 mg | [4] |
| Administered Dose (Radioactivity) | ~81.7 µCi | [4] |
Table 1: Quantitative Data for [¹⁴C]Posaconazole Used in a Human ADME Study.
| Labeled Compound | Application | Analytical Method | Key Findings | Reference |
| Posaconazole-d4 | Internal Standard | LC-MS/MS | Enabled accurate quantification of posaconazole in human plasma. The method was sensitive with a lower limit of quantification of 2 ng/mL. | [1][2] |
| Posaconazole-d5 | Internal Standard | NMR, GC-MS, or LC-MS | Commercially available for use as a tracer or internal standard in quantitative analysis. | [3] |
Table 2: Applications and Characteristics of Deuterated Posaconazole Derivatives.
| Parameter | Posaconazole | Posaconazole-d4 | Reference |
| Precursor Ion (m/z) | 701.4 | Not specified, expected ~705.4 | [2] |
| Major Product Ion (m/z) | 683.3 | 687.3 | [2] |
Table 3: Mass Spectrometric Data for Posaconazole and its Deuterated Analog.
Experimental Protocols and Synthetic Considerations
Detailed, step-by-step synthetic protocols for isotopically labeled posaconazole are often proprietary and not publicly available. However, based on the known synthesis of posaconazole and general isotopic labeling techniques, the following sections outline plausible experimental approaches.
General Workflow for Synthesis of Labeled Posaconazole
The synthesis of isotopically labeled posaconazole would likely follow a multi-step process, incorporating the isotopic label at a strategic point in the synthetic route.
Caption: General workflow for synthesizing isotopically labeled posaconazole.
Synthesis of [¹⁴C]Posaconazole
The synthesis of [¹⁴C]posaconazole would involve the introduction of a ¹⁴C atom into a key precursor. A plausible approach would be to label one of the triazole rings. For example, starting with a ¹⁴C-labeled precursor like potassium [¹⁴C]cyanide, one could construct the labeled triazole ring system. This labeled intermediate would then be incorporated into the larger posaconazole structure through a series of coupling reactions.
Hypothetical Experimental Protocol Outline:
-
Synthesis of a ¹⁴C-labeled triazole precursor: This would likely involve the reaction of a small, commercially available ¹⁴C-labeled starting material (e.g., [¹⁴C]formic acid or a derivative) to form the heterocyclic ring.
-
Coupling of the labeled triazole: The ¹⁴C-labeled triazole would then be coupled to the tetrahydrofuran core of the posaconazole molecule.
-
Elaboration of the side chains: The remaining side chains of the posaconazole molecule would be added through established synthetic routes.
-
Purification: The final [¹⁴C]posaconazole would be purified to a high radiochemical purity, typically using preparative high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the labeled compound would be confirmed by co-elution with an authentic unlabeled standard, and its specific activity would be determined by a combination of mass measurement and radioactivity counting.
Synthesis of Deuterated Posaconazole (Posaconazole-d₄/d₅)
Deuterated posaconazole is most commonly used as an internal standard. The deuterium atoms should be introduced in positions that are not susceptible to exchange under biological or analytical conditions. Based on the commercially available Posaconazole-d5, the deuterium atoms are likely located on the ethyl group of the sec-butyl side chain.
Hypothetical Experimental Protocol Outline:
-
Preparation of a deuterated precursor: A deuterated building block, such as a deuterated ethyl magnesium bromide (CD₃CD₂MgBr), could be synthesized from the corresponding deuterated ethyl bromide.
-
Introduction of the deuterated side chain: This deuterated Grignard reagent would then be reacted with a suitable aldehyde or ketone precursor of the posaconazole side chain to introduce the deuterated sec-butyl group.
-
Completion of the posaconazole synthesis: The remainder of the posaconazole molecule would be assembled using established synthetic methods.
-
Purification: The final deuterated posaconazole would be purified by chromatography.
-
Characterization: The level of deuterium incorporation and the position of the labels would be confirmed by mass spectrometry and ¹H and ²H Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of Tritiated Posaconazole
Tritium labeling can be achieved through various methods, including catalytic hydrogen isotope exchange or the reduction of a suitable precursor with tritium gas. Late-stage tritiation is often preferred to minimize the handling of radioactive materials.
Hypothetical Experimental Protocol Outline (Hydrogen Isotope Exchange):
-
Precursor Selection: Unlabeled posaconazole or a late-stage intermediate is chosen as the substrate.
-
Catalyst and Reaction Conditions: A suitable metal catalyst (e.g., iridium or palladium-based) is used in the presence of tritium gas (T₂) or a tritiated solvent. The reaction is typically carried out in a specialized radiolabeling apparatus.
-
Labeling Reaction: The mixture is stirred under controlled temperature and pressure to facilitate the exchange of hydrogen atoms with tritium.
-
Purification: The tritiated product is purified from the reaction mixture, often using preparative HPLC, to remove any byproducts and unreacted starting material.
-
Characterization: The specific activity and radiochemical purity of the tritiated posaconazole are determined. The position of the tritium labels can be investigated using tritium NMR.
Analytical Characterization
The characterization of isotopically labeled posaconazole derivatives is crucial to ensure their identity, purity, and the extent and location of isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic incorporation. High-resolution mass spectrometry can distinguish between the isotopologues and confirm the number of isotopic labels.
Caption: Workflow for mass spectrometric analysis of labeled posaconazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the exact position of isotopic labels.
-
¹H NMR: The absence or reduction of signals in the ¹H NMR spectrum compared to the unlabeled compound can indicate the position of deuterium or tritium labeling.
-
²H NMR: Directly detects the presence and chemical environment of deuterium atoms.
-
¹³C NMR: Can be used to confirm the position of ¹³C labels.
-
³H NMR: Provides direct evidence for the location of tritium labels.
Radiochemical Purity and Specific Activity
For radiolabeled compounds like [¹⁴C]posaconazole and [³H]posaconazole, it is essential to determine the radiochemical purity and specific activity.
-
Radiochemical Purity: This is typically assessed by radio-HPLC or radio-TLC, where the radioactivity is measured in the fractions corresponding to the compound of interest.
-
Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., in Ci/mol or Bq/g) and is determined by quantifying both the radioactivity and the mass of the purified labeled compound.
Conclusion
The isotopic labeling of posaconazole derivatives with Carbon-14, Deuterium, and Tritium provides indispensable tools for modern drug development. While detailed synthetic protocols are often proprietary, an understanding of general labeling strategies and analytical characterization techniques allows researchers to effectively utilize these powerful molecular probes. The data and methodologies outlined in this guide serve as a valuable resource for scientists and professionals involved in the research and development of antifungal therapies.
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disposition of Posaconazole following Single-Dose Oral Administration in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cincinnatichildrens.org [cincinnatichildrens.org]
- 6. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Benzyl Posaconazole-d4: An In-Depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, a crucial pharmaceutical reference standard. This document details its chemical properties, its role as a precursor to the stable isotope-labeled internal standard Posaconazole-d4, and its application in the bioanalysis of the potent antifungal agent, posaconazole.
Introduction to this compound
This compound is a deuterated analog of O-Benzyl Posaconazole and serves as a key intermediate in the synthesis of Posaconazole-d4.[1][2] Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. The deuterated form, Posaconazole-d4, is widely used as an internal standard in pharmacokinetic and bioanalytical studies involving the quantification of posaconazole in biological matrices.[3] The presence of the four deuterium atoms provides a distinct mass difference, enabling accurate quantification via mass spectrometry without altering the compound's chemical behavior significantly.
Chemical and Physical Properties
This compound is a stable, non-radioactive isotopically labeled compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1246818-95-0 | [1][4] |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄ | [1][4] |
| Molecular Weight | 794.92 g/mol | [1][5] |
| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | [4] |
| Appearance | (Typically a solid) | N/A |
Role as a Pharmaceutical Reference Standard
Pharmaceutical reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products. This compound, as a precursor to a stable isotope-labeled internal standard, plays a critical role in the accurate quantification of posaconazole in clinical and research settings.
From Precursor to Internal Standard
This compound is not typically used directly in bioanalytical assays. Instead, it is converted to Posaconazole-d4 through a debenzylation reaction. This process involves the removal of the benzyl protecting group from the secondary alcohol.[6]
Mechanism of Action of Posaconazole
Posaconazole, the non-deuterated parent drug, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the integrity and function of the fungal cell membrane.
Quality and Characterization of this compound
As a reference standard, the quality of this compound is paramount. While a specific certificate of analysis for this precursor is not publicly available, the following table represents typical data for a high-quality deuterated pharmaceutical standard, based on the certificate of analysis for the closely related Posaconazole-d4.
| Parameter | Specification | Typical Value |
| Purity (HPLC) | ≥ 98% | 99.9% |
| Isotopic Enrichment | ≥ 98% | 98.6% (d4) |
| Chemical Identity | Conforms to structure | Consistent with 1H NMR, LCMS |
| Appearance | White to off-white solid | Conforms |
| Storage | -20°C | Recommended |
Experimental Protocols
The following are representative experimental protocols for the analysis of posaconazole, where this compound would be used to generate the internal standard, Posaconazole-d4.
Synthesis of Posaconazole-d4 (Debenzylation)
A common method for debenzylation is catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with Formic Acid)
-
Hydrogen source (e.g., hydrogen gas balloon or Parr hydrogenator)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve a known quantity of this compound in the chosen solvent in a reaction flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude Posaconazole-d4.
-
Purify the product as necessary, for example, by recrystallization or chromatography.
Quantification of Posaconazole in Plasma by LC-MS/MS
This protocol outlines a typical bioanalytical method using a stable isotope-labeled internal standard.
Materials:
-
Blank human plasma
-
Posaconazole reference standard
-
Posaconazole-d4 (prepared from this compound) as internal standard (IS)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (HPLC grade)
-
HPLC or UPLC system coupled to a tandem mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions: Prepare stock solutions of posaconazole and Posaconazole-d4 in a suitable organic solvent (e.g., methanol). Prepare working solutions by diluting the stock solutions.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add a fixed amount of the Posaconazole-d4 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or inject directly.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
Posaconazole: e.g., m/z 701.3 → 683.3
-
Posaconazole-d4: e.g., m/z 705.3 → 687.3
-
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of posaconazole in the unknown samples from this curve.
Conclusion
This compound is an essential material for pharmaceutical researchers and analytical scientists involved in the study of posaconazole. Its role as a stable precursor to the deuterated internal standard, Posaconazole-d4, is critical for the development and validation of robust and accurate bioanalytical methods. This guide provides the foundational technical information required for the effective utilization of this important reference standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole - Google Patents [patents.google.com]
Physical and chemical properties of O-Benzyl Posaconazole-d4
An In-Depth Technical Guide to O-Benzyl Posaconazole-d4
Introduction
This compound is a stable, isotopically labeled derivative of O-Benzyl Posaconazole, which serves as a precursor in the synthesis of labeled Posaconazole.[1] Posaconazole is a broad-spectrum triazole antifungal agent used for the prevention and treatment of invasive fungal infections.[2][3] The incorporation of four deuterium atoms into the molecule makes this compound a valuable tool in pharmaceutical research, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of its physical and chemical properties, relevant biological pathways, and experimental protocols for its analysis.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 1246818-95-0[1][4][5] |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄[1][4][5] |
| Molecular Weight | 794.92 g/mol [1][4][5] |
| Monoisotopic Mass | 794.40176535 Da[6] |
| Appearance | Light Purple Foam[1] |
| Storage Conditions | 2-8°C Refrigerator[1] |
| IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[6] |
| Synonyms | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol-d4[1][5] |
| Application | A precursor to labeled Posaconazole.[1][5][7] |
| Computed XLogP3 | 6.6[6] |
| Topological Polar Surface Area | 101 Ų[6] |
| Heavy Atom Count | 58[8] |
| Rotatable Bond Count | 15[8] |
| Hydrogen Bond Acceptor Count | 11[8] |
Biological Context: Mechanism of Action of Posaconazole
This compound is primarily used to synthesize labeled Posaconazole for research. The therapeutic effect of Posaconazole stems from its ability to disrupt the integrity of the fungal cell membrane.[9][10] Like other triazole antifungals, Posaconazole targets and inhibits a key enzyme in the ergosterol biosynthesis pathway.[2][3][11]
Posaconazole specifically inhibits the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[11] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the membrane.[10][11] This disruption of membrane structure and function ultimately results in the inhibition of fungal growth or cell death.[2]
Caption: Mechanism of action of Posaconazole.
Experimental Protocols
The analysis of this compound typically involves chromatographic and spectroscopic methods to confirm its identity, purity, and concentration. Below is a general methodology and a specific example based on the analysis of the parent compound, Posaconazole.
General Analytical Workflow
A typical workflow for the quality control and use of this compound involves its conversion to the active labeled compound, followed by purification and analysis.
Caption: Synthesis and application workflow.
High-Performance Liquid Chromatography (HPLC) Method
The following protocol is adapted from a validated reverse-phase HPLC method for the quantification of Posaconazole and can be used as a starting point for the analysis of this compound.[12] Modifications may be necessary to optimize the separation for the benzylated, deuterated compound.
1. Objective: To determine the purity and concentration of this compound in a sample.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (optional, for mobile phase modification)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of Acetonitrile and Water. The exact ratio should be optimized (e.g., starting with 70:30 v/v).
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.[12]
-
Detection Wavelength: Determined by UV scan of this compound (Posaconazole is typically detected around 262 nm).
-
Injection Volume: 20 µL.[12]
-
Elution Mode: Isocratic.[12]
5. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with Acetonitrile to obtain a concentration of 1 mg/mL.[12]
-
Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 2-20 µg/mL).[12]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the calibration curve.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in triplicate to establish the calibration curve.
-
Inject the sample solution in triplicate.
-
Record the peak areas from the chromatograms.
7. Data Analysis:
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the linearity (correlation coefficient, R² > 0.99).
-
Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Conclusion
This compound is a critical reagent for advanced pharmaceutical research involving the antifungal agent Posaconazole. Its well-defined physical and chemical properties, combined with its role as a precursor to a stable isotope-labeled standard, enable precise and accurate bioanalytical studies. The methodologies outlined in this guide provide a framework for the quality control and application of this compound in a research setting, supporting the development and understanding of Posaconazole's clinical efficacy.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 12. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
O-Benzyl Posaconazole-d4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Benzyl Posaconazole-d4, a deuterated analog of a key intermediate in the synthesis of the antifungal agent Posaconazole. This document details its molecular characteristics, provides a representative synthetic protocol, and describes the biological mechanism of action of its active metabolite, Posaconazole.
Core Data Presentation
Quantitative data for this compound and its non-deuterated counterpart are summarized below for easy comparison.
| Property | This compound | O-Benzyl Posaconazole |
| Molecular Formula | C44H44D4F2N8O4[1] | C44H48F2N8O4[2] |
| Molecular Weight | 794.92 g/mol [1] | 790.9 g/mol [2] |
| CAS Number | 1246818-95-0[1] | 170985-86-1 |
Experimental Protocols
Synthesis of O-Benzyl Posaconazole
The following is a representative synthetic protocol for O-Benzyl Posaconazole, which can be adapted for the synthesis of the deuterated analog by utilizing a deuterated starting material. The synthesis of Posaconazole involves a convergent approach, and O-Benzyl Posaconazole is a key intermediate.
Objective: To synthesize O-Benzyl Posaconazole via the coupling of a chiral hydrazine derivative with a phenyl carbamate intermediate, followed by cyclization.
Materials:
-
(S,S)-formyl hydrazine derivative
-
Phenyl carbamate intermediate
-
Toluene
-
Palladium on carbon (5% Pd/C)
-
Formic acid
Procedure:
-
Coupling Reaction: The formyl hydrazine derivative is coupled with the phenyl carbamate intermediate in toluene. The reaction mixture is heated at 75-85°C for 12-24 hours.
-
Cyclization: After the coupling is complete, the temperature is raised to 100-110°C for 24-48 hours to facilitate the cyclization to the benzyloxy triazolone (O-Benzyl Posaconazole).
-
Deprotection (to form Posaconazole): The resulting O-Benzyl Posaconazole can be deprotected to yield Posaconazole. This is achieved by using 5% Pd/C and formic acid at room temperature overnight, followed by heating at 40°C for 24 hours.
Note: For the synthesis of this compound, a deuterated equivalent of the relevant starting material would be used.
Lanosterol 14α-Demethylase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds like Posaconazole against its target enzyme, lanosterol 14α-demethylase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against lanosterol 14α-demethylase.
Materials:
-
Recombinant human lanosterol 14α-demethylase (CYP51A1)
-
Radiolabeled [3-³H]lanosterol (substrate)
-
NADPH
-
Test compound (e.g., Posaconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, combine the recombinant enzyme, buffer, and the desired concentration of the test compound (or vehicle control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled lanosterol substrate and NADPH.
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate to extract the sterols.
-
Analysis: The extracted sterols are separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the conversion of lanosterol to its demethylated product.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and Mechanism of Action of Posaconazole
The diagram below illustrates the fungal ergosterol biosynthesis pathway, highlighting the step inhibited by Posaconazole. Posaconazole, the active form of O-Benzyl Posaconazole, targets and inhibits the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step disrupts membrane integrity and leads to fungal cell death.
Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by Posaconazole.
Experimental Workflow for Antifungal Drug Development
The following diagram outlines a generalized workflow for the development of antifungal drugs, from initial screening to preclinical studies.
References
Methodological & Application
Application Note: Quantification of Posaconazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antifungal agent Posaconazole in human plasma. The method utilizes the stable isotope-labeled compound, Posaconazole-d4, as an internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and therapeutic drug monitoring. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 3 minutes. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients. Due to its variable absorption and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of Posaconazole is often necessary to optimize clinical outcomes and minimize toxicity. LC-MS/MS has become the preferred method for TDM due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Posaconazole-d4, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1]
Note on Internal Standard: This protocol specifies the use of Posaconazole-d4 as the internal standard. O-Benzyl Posaconazole-d4 is a precursor used in the synthesis of labeled Posaconazole and requires a debenzylation step to yield Posaconazole-d4. It is not intended for direct use as an internal standard in this analytical method.
Experimental
Materials and Reagents
-
Posaconazole reference standard
-
Posaconazole-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph tandem mass spectrometer (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Solutions
Stock Solutions: Primary stock solutions of Posaconazole (100 µg/mL) and Posaconazole-d4 (98 µg/mL) were prepared in methanol.[2]
Working Standard Solutions: Working standard solutions of Posaconazole were prepared by diluting the primary stock solution with methanol to achieve a range of concentrations for the calibration curve. A working solution of the internal standard, Posaconazole-d4 (1 µg/mL), was also prepared by diluting its primary stock solution with methanol.[2]
Calibration Standards and Quality Control Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions of Posaconazole. Quality control (QC) samples were prepared in the same manner at low, medium, and high concentrations within the calibration range.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of the Posaconazole-d4 internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 50 mm x 2.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile, water, and formic acid (55:45:0.1, v/v/v)[2][3] |
| Flow Rate | 0.25 mL/min[2][3] |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient |
| Run Time | 3.0 minutes[2] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Posaconazole: m/z 701.5 → 683.3[2] |
| Posaconazole-d4: m/z 705.5 → 687.3[2] | |
| Ion Source Temperature | 350 °C[2] |
| Ionspray Voltage | 4900 V[2] |
Results and Discussion
The described method was validated for linearity, precision, accuracy, and recovery.
Linearity
The calibration curve for Posaconazole in human plasma was linear over the concentration range of 2 to 1000 ng/mL.[2][3] A weighted linear regression (1/x) was used for the calibration curve construction.
Precision and Accuracy
The intra- and inter-batch precision and accuracy were evaluated using QC samples at three different concentration levels. The results are summarized in the table below.
| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| Low | < 15% | < 15% | Within ±15% | Within ±15% |
| Medium | < 15% | < 15% | Within ±15% | Within ±15% |
| High | < 15% | < 15% | Within ±15% | Within ±15% |
| Data based on typical acceptance criteria as per FDA guidelines and similar published methods.[2] |
Recovery
The extraction recovery of Posaconazole and the internal standard from human plasma was consistent and reproducible.
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| Posaconazole | 2 | 84.54 ± 4.41[2] |
| 100 | 88.73 ± 5.86[2] | |
| 1000 | 88.41 ± 3.72[2] | |
| Posaconazole-d4 (IS) | 100 | 90.86 ± 5.54[2] |
Experimental Workflow Diagramdot
References
Application Note: Quantitative Analysis of Posaconazole in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antifungal agent posaconazole in human plasma. The procedure utilizes a simple protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard (Posaconazole-d4) for accurate and precise quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 5 minutes. The method was validated over a linear range of 5 to 5000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Due to variable absorption and potential drug-drug interactions, therapeutic drug monitoring of posaconazole is often recommended to ensure efficacy and minimize toxicity.[2] LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and specificity.[3] This note details a validated method for posaconazole quantification in human plasma using Posaconazole-d4 as the internal standard (IS). While the user specified O-Benzyl Posaconazole-d4, this compound is described as a precursor to labeled Posaconazole and is not typically used as an internal standard for this analysis.[4][5] Therefore, the more conventional and appropriate Posaconazole-d4 has been selected for this method.[6][7]
Experimental
Materials and Reagents
-
Analytes: Posaconazole (reference standard), Posaconazole-d4 (internal standard).
-
Chemicals: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.
-
Matrix: Drug-free human plasma.
Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with a TurboIonSpray or Electrospray Ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC System | Standard HPLC or UPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Posaconazole: 701.4 → 683.4 (Quantifier), 701.4 → 149.1 (Qualifier) |
| Posaconazole-d4: 705.4 → 687.4 (Quantifier) | |
| Collision Energy (CE) | Optimized for specific instrument (typically 30-45 eV) |
| Source Temperature | 500 °C |
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepared by dissolving reference standards of Posaconazole and Posaconazole-d4 in methanol.
-
Working Solutions: Serial dilutions of the posaconazole stock solution were made in 50:50 methanol/water to prepare calibration curve (CC) spiking solutions. Quality control (QC) spiking solutions were prepared from a separate stock solution.
-
Internal Standard (IS) Working Solution (100 ng/mL): The Posaconazole-d4 stock was diluted in acetonitrile.
-
Calibration Standards and QCs: Prepared by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma to achieve final concentrations.[8] The calibration range was 5.00 to 5000 ng/mL.[1] QC samples were prepared at four levels: LLOQ (5 ng/mL), Low (15 ng/mL), Mid (750 ng/mL), and High (4000 ng/mL).
Sample Preparation Protocol
A simple protein precipitation method was used for sample extraction.[6][9]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL Posaconazole-d4 in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for injection.
Method Validation Results
The method was validated according to established bioanalytical method validation guidelines.[8][10]
Linearity
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. A weighted (1/x²) linear regression model was used.
Table 2: Calibration Curve Performance
| Concentration (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) |
| 5.00 (LLOQ) | 4.89 | 97.8 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 49.1 | 98.2 |
| 250 | 255 | 102.0 |
| 1000 | 988 | 98.8 |
| 2500 | 2510 | 100.4 |
| 5000 (ULOQ) | 5040 | 100.8 |
| Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels.[1][9]
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| LLOQ | 5.00 | 6.1 | +4.2 | 7.5 | +5.1 |
| Low QC | 15.0 | 4.5 | +2.8 | 5.8 | +3.9 |
| Mid QC | 750 | 3.1 | -1.5 | 4.2 | -0.8 |
| High QC | 4000 | 2.8 | +0.9 | 3.9 | +1.3 |
| CV: Coefficient of Variation; RE: Relative Error |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at low and high QC concentrations.
Table 4: Recovery and Matrix Effect Data
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) | IS Normalized Matrix Factor |
| Low QC | 15.0 | 95.8 | 98.2 | 1.01 |
| High QC | 4000 | 97.1 | 96.5 | 0.98 |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable means for the quantitative determination of posaconazole in human plasma. The simple protein precipitation protocol allows for high-throughput analysis. The method meets all standard criteria for bioanalytical method validation, demonstrating its suitability for routine therapeutic drug monitoring and for supporting clinical pharmacokinetic studies.
References
- 1. A sensitive liquid chromatography and mass spectrometry method for the determination of posaconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of glucuronide interferences on therapeutic drug monitoring of posaconazole by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cerilliant.com [cerilliant.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Posaconazole in Human Plasma with O-Benzyl Posaconazole-d4 using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Therapeutic drug monitoring (TDM) of posaconazole is crucial to ensure efficacy and minimize toxicity due to its variable absorption and potential for drug-drug interactions.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of posaconazole in human plasma, utilizing O-Benzyl Posaconazole-d4 as a stable, isotopically labeled internal standard (IS).
Principle
The method employs reversed-phase liquid chromatography for the separation of posaconazole and its deuterated internal standard from plasma matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
Materials and Methods
3.1. Chemicals and Reagents
-
Posaconazole reference standard
-
This compound (or Posaconazole-d4) internal standard[4][5][6]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma (K2EDTA)
3.2. Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is required. A representative system would include a Shimadzu Prominence HPLC system and a SCIEX QTRAP 4000 mass spectrometer.[7]
3.3. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of posaconazole and this compound in methanol.[8]
-
Working Standard Solutions: Serially dilute the posaconazole stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.[4]
3.4. Sample Preparation
Protein precipitation is a common and efficient method for extracting posaconazole from plasma.[1][3][9]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[10][11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3.5. LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex® Luna C8 (2) 50 x 2 mm (3 µm) or equivalent[7] |
| Mobile Phase A | 5 mM Ammonium Acetate in 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 - 0.6 mL/min[4][5][6] |
| Injection Volume | 10 µL[12] |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation and run time (e.g., starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 150 °C[12] |
| Desolvation Temperature | 600 °C[12] |
| MRM Transitions | |
| Posaconazole | m/z 701.5 → 683.3[4] |
| This compound | m/z 705.5 → 687.3[4] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 250 ms[4] |
Method Validation
The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.[13] |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | A linear regression with a correlation coefficient (r²) ≥ 0.99.[13] A typical range is 2-1000 ng/mL or 5-5000 ng/mL.[4][5][6][14] |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-day accuracy within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). Precision (CV%) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term, long-term).[10] |
Data Presentation
Table 4: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 2500 | Example Value |
| 5000 | Example Value |
Table 5: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 5 | < 20% | 80-120% | < 20% | 80-120% |
| Low QC | 15 | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC | 750 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 4000 | < 15% | 85-115% | < 15% | 85-115% |
Table 6: Stability of Posaconazole in Human Plasma
| Stability Condition | QC Level | Mean Concentration (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low QC | Example Value | Example Value |
| High QC | Example Value | Example Value | |
| Short-Term (Room Temp, 4h) | Low QC | Example Value | Example Value |
| High QC | Example Value | Example Value | |
| Long-Term (-80°C, 30 days) | Low QC | Example Value | Example Value |
| High QC | Example Value | Example Value |
Experimental Protocols and Visualizations
Caption: Experimental workflow for the quantification of Posaconazole in human plasma.
Caption: Logical relationship of key method validation parameters.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, accurate, and reproducible means for the quantification of posaconazole in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput therapeutic drug monitoring in a clinical setting, aiding in the optimization of posaconazole therapy.
References
- 1. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. our.repo.nii.ac.jp [our.repo.nii.ac.jp]
- 13. ijcrt.org [ijcrt.org]
- 14. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of O-Benzyl Posaconazole-d4 in Pharmacokinetic Studies of Posaconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of O-Benzyl Posaconazole-d4 in the pharmacokinetic analysis of the antifungal agent Posaconazole. This compound serves as a crucial precursor for the synthesis of the stable isotope-labeled internal standard, Posaconazole-d4, which is essential for accurate and precise quantification of Posaconazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[3][4][5] Due to significant inter-individual variability in its absorption and plasma concentrations, therapeutic drug monitoring (TDM) and pharmacokinetic studies are critical to ensure efficacy and safety.[3][5][6] The use of a stable isotope-labeled internal standard, such as Posaconazole-d4, is the gold standard in bioanalytical methods for pharmacokinetic studies.[7][8][9] It effectively compensates for variations during sample preparation and analysis, leading to highly reliable data.[8][9] this compound is a key intermediate in the synthesis of Posaconazole-d4.[1][2]
From Precursor to Internal Standard: The Role of this compound
This compound is the deuterated precursor for the synthesis of Posaconazole-d4. The benzyl group serves as a protecting group during the synthesis of the deuterated Posaconazole molecule. The final step in the synthesis involves the debenzylation of this compound to yield Posaconazole-d4, the active internal standard used in bioanalytical assays.
Experimental Protocols
The following protocols detail the methodology for a typical pharmacokinetic study of Posaconazole utilizing Posaconazole-d4 as an internal standard.
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of the quantitative analysis.
-
Posaconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Posaconazole in methanol.
-
Posaconazole-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Posaconazole-d4 (synthesized from this compound) in methanol.[10]
-
Posaconazole Working Solutions: Prepare a series of working solutions by serially diluting the Posaconazole stock solution with a mixture of methanol and water (1:1, v/v). These will be used to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Posaconazole-d4 stock solution with methanol to achieve the desired concentration for spiking into plasma samples.[10]
Sample Preparation from Human Plasma
This protocol describes a protein precipitation method, a common and efficient technique for extracting Posaconazole and the internal standard from plasma samples.[6][10][11]
-
Sample Aliquoting: Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Posaconazole-d4 internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Posaconazole. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.25 mL/min[10][11] |
| Injection Volume | 10 µL[10] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Liquid Chromatography and Mass Spectrometry Conditions.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both Posaconazole and Posaconazole-d4.
-
Peak Area Ratio Calculation: Calculate the ratio of the peak area of Posaconazole to the peak area of Posaconazole-d4 for all samples, calibrators, and QCs.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A weighted (1/x) linear least-squares regression analysis is typically used.[10]
-
Concentration Determination: Determine the concentration of Posaconazole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize key quantitative data for a typical bioanalytical method for Posaconazole using Posaconazole-d4 as an internal standard.
| Parameter | Value | Reference |
| Linearity Range | 2 - 1000 ng/mL | [10][11] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [10][11] |
| Intra-batch Accuracy | Within ±10% | [11] |
| Inter-batch Accuracy | Within ±10% | [11] |
| Retention Time (Posaconazole) | ~1.50 min | [10] |
| Retention Time (Posaconazole-d4) | ~1.49 min | [10] |
Table 2: Method Validation Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Posaconazole | 701.5 | 683.3 | [10] |
| Posaconazole-d4 | 705.5 | 687.3 | [10] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions.
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthesis of Posaconazole-d4 and its use in a pharmacokinetic study.
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow for Posaconazole quantification in plasma.
Mechanism of Action of Posaconazole
Caption: Posaconazole inhibits ergosterol synthesis in fungi.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Evaluation of Posaconazole Pharmacokinetics in Adult Patients with Invasive Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4200 - Posaconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Quantitative Analysis of Posaconazole Using a Deuterated Internal Standard
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Posaconazole in human plasma. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Posaconazole-d4. The protocol described herein is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise measurement of Posaconazole concentrations. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column.
Introduction
Posaconazole is a broad-spectrum, second-generation triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2] Therapeutic drug monitoring of Posaconazole is crucial to ensure efficacy and minimize potential toxicity, as its absorption can be variable among patients. Several analytical methods have been developed for its quantification, with HPLC-UV being a widely accessible and reliable technique.[1][2][3] The use of a deuterated internal standard (IS), such as Posaconazole-d4, is the gold standard for quantitative analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation and instrument response.[4] This document provides a comprehensive protocol for the analysis of Posaconazole in plasma using an HPLC-UV system with Posaconazole-d4 as the internal standard.
Chemical Structures
Figure 2. Chemical Structure of Posaconazole-d4.[4]
Experimental Protocols
Materials and Reagents
-
Posaconazole reference standard (≥98% purity)
-
Posaconazole-d4 (≥98% purity, as internal standard)[4]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Centrifuge capable of 10,000 x g.
-
Analytical balance.
-
Vortex mixer.
Preparation of Solutions
Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Posaconazole reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in methanol and make up to the mark. This is the Posaconazole stock solution (1 mg/mL).
-
Repeat the same procedure for Posaconazole-d4 to prepare the internal standard stock solution (1 mg/mL).
-
Store stock solutions at -20°C.
Working Standard Solutions
-
Prepare a series of working standard solutions of Posaconazole by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Prepare a working internal standard solution of Posaconazole-d4 at a concentration of 10 µg/mL by diluting the IS stock solution with methanol.
Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking drug-free human plasma with the appropriate Posaconazole working standard solutions to achieve final concentrations of 0.05, 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL.
-
Prepare quality control (QC) samples at three concentration levels: low (0.15 µg/mL), medium (1.5 µg/mL), and high (7.5 µg/mL) in the same manner as the calibration standards.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma sample, calibrator, or QC into the corresponding tube.
-
Add 20 µL of the 10 µg/mL Posaconazole-d4 working internal standard solution to each tube (except for blank plasma).
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.[2]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC-UV Operating Conditions
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : Water (55:45, v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 25°C[3] |
| UV Detection Wavelength | 262 nm[2] |
| Run Time | Approximately 10 minutes |
Data Presentation
Method Validation Summary
The method should be validated according to international guidelines. The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Analytical Range | Covers therapeutic concentrations | 0.05 - 10 µg/mL[1][5] |
| Intra-day Precision (%CV) | < 15% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 7% |
| Accuracy (% Bias) | Within ±15% | -8% to +6% |
| Recovery | Consistent and reproducible | > 85%[2] |
| Limit of Quantification (LOQ) | Sufficient for trough level monitoring | 0.05 µg/mL |
Sample Chromatogram
A representative chromatogram should show baseline separation of Posaconazole and the internal standard, Posaconazole-d4, from any endogenous plasma components. The retention time for Posaconazole is expected to be around 4-7 minutes under the specified conditions.[2][5]
Visualizations
Experimental Workflow
Caption: Workflow for Posaconazole analysis.
Logical Relationship of Method Components
Caption: Key components of the analytical method.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and accurate means for the quantification of Posaconazole in human plasma. The use of a deuterated internal standard, Posaconazole-d4, ensures high-quality data suitable for clinical and research settings. The simple sample preparation and readily available instrumentation make this method a practical choice for laboratories performing therapeutic drug monitoring of Posaconazole.
References
Application Notes and Protocols for Posaconazole Analysis using O-Benzyl Posaconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Posaconazole in human plasma using O-Benzyl Posaconazole-d4 as an internal standard. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Three common and effective sample preparation techniques are presented: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections. Accurate quantification of Posaconazole in biological matrices is crucial for ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document outlines validated sample preparation and LC-MS/MS analysis protocols.
Analytical Method Overview
The analytical method involves the extraction of Posaconazole and the internal standard, this compound, from human plasma, followed by chromatographic separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing 0.1% formic acid and an organic solvent such as acetonitrile or methanol is typically used.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Posaconazole: The precursor ion [M+H]⁺ is m/z 701.3, and a common product ion is m/z 683.4.
-
This compound (as Posaconazole-d4 after debenzylation during ionization): The precursor ion [M+H]⁺ is m/z 705.3, and a common product ion is m/z 687.4.
-
-
Experimental Protocols
Detailed methodologies for three key sample preparation techniques are provided below.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation by removing more matrix components.
Protocol:
-
Pipette 200 µL of human plasma into a glass test tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M sodium hydroxide solution and vortex briefly.
-
Add 3 mL of diethyl ether as the extraction solvent.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts by utilizing specific chemical interactions to isolate the analyte of interest. A mixed-mode cation exchange (MCX) sorbent is recommended for Posaconazole.
Protocol:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of this compound internal standard.
-
Add 100 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX µElution plate well with 200 µL of methanol.
-
Equilibrate the well with 200 µL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE well.
-
-
Washing:
-
Wash the well with 200 µL of 2% formic acid in water.
-
Wash the well with 200 µL of methanol to remove interferences.
-
-
Elution:
-
Elute Posaconazole and the internal standard with 2 x 25 µL of 5% ammonium hydroxide in a 50:50 acetonitrile:methanol mixture.
-
-
Post-Elution:
-
Dilute the eluate with 150 µL of water containing 0.1% formic acid.
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical validation data for the described sample preparation methods. These values may vary based on specific laboratory conditions and instrumentation.
Table 1: Method Validation Parameters
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range (ng/mL) | 2 - 1000[1] | 50 - 5000 | 5 - 5000[2][3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2[1] | 50 | 5[2][3] |
Table 2: Precision and Accuracy
| Method | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Protein Precipitation | Low | < 10 | < 10 | ± 10 |
| Mid | < 10 | < 10 | ± 10 | |
| High | < 10 | < 10 | ± 10 | |
| Liquid-Liquid Extraction | Low | < 15 | < 15 | ± 15 |
| Mid | < 15 | < 15 | ± 15 | |
| High | < 15 | < 15 | ± 15 | |
| Solid-Phase Extraction | Low (15 ng/mL) | 8.7 | 8.7 | -0.7 |
| Mid (750 ng/mL) | 2.3 | 2.3 | -4.6 | |
| High (4000 ng/mL) | 2.8 | 2.8 | -2.8 |
Table 3: Recovery and Matrix Effect
| Method | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | > 85 | Variable, requires internal standard correction |
| Liquid-Liquid Extraction | > 80 | Minimized, but internal standard is crucial |
| Solid-Phase Extraction | > 90 | Significantly reduced, providing cleaner extracts |
Conclusion
The choice of sample preparation technique for Posaconazole analysis depends on the specific requirements of the study. Protein precipitation is a rapid and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample extract than protein precipitation. Solid-phase extraction, particularly with a mixed-mode cation exchange sorbent, provides the cleanest extracts and highest sensitivity, making it ideal for methods requiring low limits of quantification. The use of this compound as an internal standard is essential for all three methods to ensure accurate and reliable results. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Posaconazole.
References
Application Notes and Protocols: O-Benzyl Posaconazole-d4 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl Posaconazole-d4 is a deuterated analog of O-Benzyl Posaconazole and serves as a precursor to labeled Posaconazole.[1][2] It is often utilized as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Posaconazole in biological matrices. Accurate preparation and handling of this compound solutions are critical for the reliability and reproducibility of such assays. These application notes provide detailed protocols for the preparation of this compound solutions and discuss stability considerations.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₄₄H₄₄D₄F₂N₈O₄ |
| Molecular Weight | 794.92 g/mol [1][2][3] |
| CAS Number | 1246818-95-0[1][2][3] |
| Appearance | Light Purple Foam[2] |
| Solubility | Slightly soluble in Chloroform and Methanol.[4] Posaconazole (the non-benzylated, non-deuterated analog) is soluble in DMSO and dimethylformamide at approximately 0.5 mg/mL.[5] |
| Storage (Solid) | Store at 2-8°C in a refrigerator[2] or at -20°C for long-term storage (up to 3 years).[6] |
Solution Preparation Protocols
The following protocols outline the preparation of stock and working solutions of this compound. It is recommended to handle the compound and its solutions in a well-ventilated area, using appropriate personal protective equipment.
Preparation of a 1 mg/mL Stock Solution in DMSO
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of this compound solid (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., 1 mL).
-
Add a small amount of DMSO to the flask to dissolve the solid.
-
Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer for a few seconds or an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Once the solid is completely dissolved, add DMSO to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the stock solution to a properly labeled amber vial for storage.
Preparation of Working Solutions
Working solutions can be prepared by diluting the stock solution with an appropriate solvent, typically the mobile phase used in the analytical method or a solvent compatible with the biological matrix.
Example: Preparation of a 10 µg/mL Working Solution
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Methanol (or other suitable solvent)
-
Volumetric flasks and pipettes
Protocol:
-
Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.
-
Add methanol to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
This working solution is now ready for use or for further dilutions.
Stability and Storage
The stability of this compound solutions is crucial for accurate analytical results. While specific stability data for this deuterated compound is not extensively available, the following guidelines are based on general knowledge of deuterated standards and the parent compound, Posaconazole.
Storage Conditions
| Solution Type | Storage Temperature | Recommended Duration |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[6] |
| -20°C | Up to 1 month[6] | |
| Working Solutions | 2-8°C | Short-term (e.g., during a sequence of analyses) |
Note: It is crucial to minimize freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate degradation. Solutions should be stored at the recommended low temperatures.
-
Light: Posaconazole has been shown to be susceptible to photolytic degradation.[1] Therefore, it is advisable to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
pH: While Posaconazole is relatively stable to acid and base hydrolysis[7][8], it is good practice to avoid storing solutions in strongly acidic or basic conditions unless necessitated by the experimental protocol.
-
Oxidation: Posaconazole is susceptible to oxidative degradation.[7][9] Therefore, it is recommended to use high-purity, degassed solvents for solution preparation and to minimize the headspace in storage vials.
-
Deuterium Exchange: Deuterated standards can sometimes undergo deuterium-hydrogen exchange, especially in aqueous solutions or under certain pH conditions.[7][8] The position of the deuterium labels on the this compound molecule should be considered for its stability against exchange.
Experimental Workflows (Diagrams)
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Key factors influencing the stability of this compound solutions and corresponding mitigation strategies.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. O-Benzyl Posaconazole CAS#: 170985-86-1 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. waters.com [waters.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. scispace.com [scispace.com]
Application Note: High-Throughput Analysis of Posaconazole in Human Plasma using O-Benzyl Posaconazole-d4 as an Internal Standard for Therapeutic Drug Monitoring
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Posaconazole is a broad-spectrum second-generation triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.[1][2][3][4] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of posaconazole is recommended to optimize clinical efficacy and minimize potential toxicity.[2][3][5] A robust and reliable analytical method is crucial for accurate TDM. This application note describes a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of posaconazole in human plasma, employing a deuterated internal standard, O-Benzyl Posaconazole-d4, for enhanced accuracy and precision.
Posaconazole works by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] This disruption of ergosterol synthesis leads to impaired cell membrane function and ultimately inhibits fungal growth.[6][8]
This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard, this compound, which is a precursor to the active deuterated form, ensures accurate quantification by compensating for matrix effects and variations in sample processing.
Signaling Pathway of Posaconazole's Antifungal Activity
Caption: Mechanism of action of Posaconazole in a fungal cell.
Experimental Protocol
Materials and Reagents
-
Posaconazole reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation Workflow
Caption: Sample preparation workflow for Posaconazole analysis.
Detailed Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Posaconazole (100 µg/mL) and this compound (as Posaconazole-d4, 1 µg/mL) in methanol.
-
Prepare working standard solutions of Posaconazole by serial dilution of the stock solution with methanol.
-
The internal standard (IS) working solution is prepared by diluting the this compound stock to achieve a final concentration of 0.075 µg/mL in the sample precipitation solution (Acetonitrile:Methanol, 75:25 v/v).[9]
-
-
Sample Preparation:
-
Pipette 50 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[9]
-
Add 150 µL of the IS working solution (in Acetonitrile:Methanol) to each tube.[9]
-
Vortex mix the samples thoroughly.
-
Centrifuge the tubes at 20,000 x g for 10 minutes to precipitate proteins.[9]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 analytical column.
-
The mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid.[10][11]
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for posaconazole TDM.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Posaconazole) | m/z 701.5 → 683.3 |
| MRM Transition (Posaconazole-d4) | m/z 705.5 → 687.3 |
Data compiled from representative LC-MS/MS methods.[10][11]
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±10% |
| Recovery | > 85% |
This table represents typical validation results for LC-MS/MS assays for posaconazole.[10][12]
Therapeutic Drug Monitoring Targets
Therapeutic ranges for posaconazole can vary based on the indication (prophylaxis vs. treatment). It is essential to consult current clinical guidelines for the most up-to-date recommendations.
Table 3: Generally Accepted Therapeutic Trough Concentrations
| Indication | Target Trough Concentration (mg/L) |
| Prophylaxis | > 0.7 |
| Treatment of Invasive Fungal Infection | > 1.0 - 1.25 |
Target concentrations are based on published guidelines and clinical studies.[2][13]
Logical Relationship for TDM Decision Making
Caption: Logical workflow for Posaconazole TDM.
Conclusion
This application note provides a detailed protocol for the quantification of posaconazole in human plasma using an LC-MS/MS method with this compound as a precursor for the deuterated internal standard. The method is sensitive, specific, and suitable for high-throughput therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for effective TDM in clinical and research settings. This enables clinicians to optimize posaconazole dosing regimens, thereby improving therapeutic outcomes for patients with invasive fungal infections.
References
- 1. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Posaconazole therapeutic drug monitoring in clinical practice and longitudinal analysis of the effect of routine laboratory measurements on posaconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Posaconazole: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 7. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ijcrt.org [ijcrt.org]
- 13. albertahealthservices.ca [albertahealthservices.ca]
Application Note: Quantitative Impurity Profiling of Posaconazole using O-Benzyl Posaconazole-d4 by LC-MS/MS
AN-2025-12-14
Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of the O-Benzyl Posaconazole impurity in Posaconazole active pharmaceutical ingredient (API) using a stable isotope-labeled internal standard, O-Benzyl Posaconazole-d4, with a validated LC-MS/MS method.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent.[1][2] During its synthesis and storage, various process-related and degradation impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3][4] O-Benzyl Posaconazole is a known process-related impurity.[5]
Accurate quantification of such impurities is critical and often challenging due to matrix effects from the high concentration of the API. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry, as it offers the most effective way to compensate for variations in sample preparation, matrix effects, and instrument response.[6][7][8] The SIL internal standard, being chemically identical to the analyte, co-elutes and experiences the same ionization suppression or enhancement, leading to higher accuracy and precision.[7][9]
This application note details a robust and sensitive LC-MS/MS method for the quantification of O-Benzyl Posaconazole in Posaconazole API, employing this compound as the internal standard.
Principle of the Method
A known concentration of this compound (Internal Standard, ISTD) is added to the Posaconazole API sample. The sample is then dissolved and prepared for LC-MS/MS analysis. The analyte (O-Benzyl Posaconazole) and the ISTD are separated from the Posaconazole API chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the ISTD is used to calculate the concentration of the O-Benzyl Posaconazole impurity, thus nullifying variability in sample handling and instrument response.
Materials and Reagents
-
Analyte: O-Benzyl Posaconazole (C₄₄H₄₈F₂N₈O₄, MW: 790.9)[10]
-
Internal Standard: this compound (C₄₄H₄₄D₄F₂N₈O₄, MW: 794.92)[11]
-
API: Posaconazole (C₃₇H₄₂F₂N₈O₄, MW: 700.78)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer and sonicator
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
O-Benzyl Posaconazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of O-Benzyl Posaconazole and dissolve in a 100 mL volumetric flask with methanol.
-
ISTD Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with methanol.
-
ISTD Working Solution (1 µg/mL): Dilute 1 mL of the ISTD Stock Solution to 100 mL with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the O-Benzyl Posaconazole stock solution into a diluent (50:50 acetonitrile:water) to achieve concentrations ranging from 1 ng/mL to 500 ng/mL. Add a constant amount of the ISTD Working Solution to each standard.
Sample Preparation
-
Accurately weigh 100 mg of the Posaconazole API sample into a 100 mL volumetric flask.
-
Add 1.0 mL of the ISTD Working Solution (1 µg/mL).
-
Dissolve and dilute to the mark with 50:50 (v/v) acetonitrile:water. This results in a final sample concentration of 1 mg/mL for the API and 10 ng/mL for the ISTD.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer an aliquot to an HPLC vial for analysis.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
Table 3: MRM Transitions for Analyte and ISTD
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| O-Benzyl Posaconazole | 791.4 | 699.3 |
| This compound (ISTD) | 795.4 | 703.3 |
Note: Precursor ions correspond to [M+H]⁺. Product ions are proposed based on typical fragmentation patterns.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting signal suppression of O-Benzyl Posaconazole-d4 in LC-MS
Technical Support Center: O-Benzyl Posaconazole-d4 Analysis
Welcome to the technical support center for troubleshooting issues related to the LC-MS analysis of this compound. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual workflows to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my this compound internal standard?
A: Signal suppression, also known as ion suppression, is a type of matrix effect where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1] this compound, when used as a stable isotope-labeled internal standard (SIL-IS), is intended to co-elute with the analyte (e.g., Posaconazole) and experience the same degree of signal suppression, thus providing accurate quantification.[2] However, significant or variable suppression of the internal standard signal can lead to inaccurate and unreliable results.[2][3] This phenomenon is particularly common with electrospray ionization (ESI), which is highly susceptible to matrix effects.[4] Common sources of suppression include phospholipids from plasma, salts, and co-administered drugs.[4][5]
Q2: How can I identify if signal suppression is the cause of my poor this compound signal?
A: The most definitive way to identify and locate signal suppression is through a post-column infusion experiment . This involves infusing a constant flow of this compound solution into the LC eluent after the analytical column but before the mass spectrometer's ion source.[6] When a blank, extracted matrix sample is injected, any dip in the stable baseline signal of the internal standard indicates a region of ion suppression.[6] A second method is the post-extraction spike method , which can quantify the extent of the matrix effect by comparing the signal of the internal standard spiked into an extracted blank matrix with its signal in a clean solvent.[4]
Q3: My analyte and internal standard (this compound) signals are both low. What are the most likely causes?
A: When both analyte and the SIL-IS show low signal intensity, the issue is often related to the sample matrix or the analytical system. The primary causes include:
-
Significant Matrix Effects : Components from the biological sample (e.g., plasma, urine) are co-eluting with your compounds and suppressing their ionization.[1][4] Phospholipids are a major cause of ion suppression in plasma samples.[4]
-
Inefficient Sample Preparation : The chosen extraction method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components.[4]
-
Ion Source Contamination : A buildup of non-volatile salts and sample residues in the ion source can reduce overall instrument sensitivity and ionization efficiency.[1][3]
-
Mobile Phase Composition : Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause signal suppression, while others, like formic acid or ammonium formate, often improve ionization.[1][6]
Q4: What are the most effective strategies to mitigate signal suppression for my analysis?
A: A multi-step approach is typically the most effective:
-
Optimize Sample Preparation : This is the most critical step.[4] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple Protein Precipitation (PPT).[4][7]
-
Improve Chromatographic Separation : Modify the LC gradient, change the column chemistry, or use a smaller particle size column (e.g., UPLC) to separate this compound from the suppression zones.[1][2]
-
Adjust Mobile Phase : Use volatile buffers like ammonium formate or acetate to enhance ionization and spray stability.[1]
-
Reduce Injection Volume : Injecting a smaller volume can reduce the total amount of matrix components entering the MS system.
-
Regular Instrument Maintenance : Implement a routine cleaning schedule for the ion source to prevent contamination buildup.[1]
Troubleshooting Workflows and Diagrams
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: A logical workflow for troubleshooting signal suppression.
Caption: How matrix components interfere with analyte ionization.
Quantitative Data Summary
Effective sample preparation is the best way to circumvent ion suppression.[4] The choice of technique can have a significant impact on data quality.
Table 1: Comparison of Sample Preparation Techniques for Plasma
| Preparation Method | Typical Analyte Recovery | Matrix Effect (ME) | Description |
| Protein Precipitation (PPT) | >90% | High (Significant Suppression) | Fast and simple, but non-selective. Co-precipitates proteins while leaving many interfering components like phospholipids in the supernatant.[4] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Medium | More selective than PPT. Extracts analytes based on partitioning between two immiscible liquids, leaving many polar interferences behind. |
| Solid-Phase Extraction (SPE) | >85% | Low (Minimal Suppression) | Highly selective method that can effectively remove salts, proteins, and phospholipids, providing the cleanest extracts.[4][8] |
Note: Values are typical and can vary based on the specific analyte and protocol.
Detailed Experimental Protocols
Protocol 1: Post-Extraction Addition for Quantifying Matrix Effects
This protocol allows you to quantify the degree of signal suppression or enhancement.
Objective: To determine the percentage of signal suppression for this compound in the sample matrix.
Materials:
-
Blank matrix (e.g., human plasma)
-
This compound stock solution
-
Clean reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Your established sample preparation method (e.g., SPE)
Procedure:
-
Prepare Set A (Analyte in Solvent):
-
Take an aliquot of the clean reconstitution solvent.
-
Spike with this compound to a known final concentration (e.g., 50 ng/mL).
-
-
Prepare Set B (Analyte in Extracted Matrix):
-
Extract at least three replicates of the blank matrix using your established sample preparation protocol.
-
Evaporate the final extract to dryness if required by your method.
-
Reconstitute the dried extract with the same volume of reconstitution solvent used in Set A, which has been pre-spiked with this compound to the same final concentration.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS system.
-
Record the peak area for this compound for all injections.
-
-
Calculation:
-
Calculate the average peak area for Set A and Set B.
-
Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) * 100
-
A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. A value of 85-115% is often considered acceptable.[5]
-
Protocol 2: Post-Column Infusion for Identifying Suppression Zones
This protocol helps visualize where in the chromatogram suppression occurs.
Objective: To identify the retention time(s) at which co-eluting matrix components cause ion suppression.
Materials:
-
A syringe pump.
-
A "T" union for mixing flows.
-
This compound solution at a suitable concentration (e.g., 100 ng/mL in mobile phase).
-
An extracted blank matrix sample.
Procedure:
-
System Setup:
-
Connect the analytical column outlet to one inlet of the "T" union.
-
Connect the syringe pump, delivering a constant, low flow rate (e.g., 10 µL/min) of the this compound solution, to the other inlet of the "T" union.
-
Connect the outlet of the "T" union to the MS ion source.
-
-
Analysis:
-
Start the LC flow and allow the system to equilibrate.
-
Begin infusing the this compound solution. You should observe a stable, high-intensity signal for its MRM transition.
-
Inject the extracted blank matrix sample onto the LC column.
-
-
Data Interpretation:
-
Monitor the signal intensity of the infused this compound throughout the chromatographic run.
-
Any significant drop in the baseline signal corresponds to a region where matrix components are eluting and causing ion suppression.[6] Compare the retention time of this drop with the retention time of your analyte to see if they overlap.
-
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. myadlm.org [myadlm.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Posaconazole and O-Benzyl Posaconazole-d4 Separation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Posaconazole and its deuterated internal standard, O-Benzyl Posaconazole-d4.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient to separate Posaconazole and this compound?
A1: A good starting point for developing a gradient method for the separation of Posaconazole and its deuterated internal standard is a reversed-phase C18 column with a mobile phase consisting of an acidic aqueous component and an organic solvent like acetonitrile or methanol. Based on published methods for Posaconazole, a gradient from a lower organic percentage to a higher organic percentage is effective.
Q2: My Posaconazole and this compound peaks are co-eluting. What is the likely cause and how can I resolve this?
A2: Co-elution of an analyte and its deuterated internal standard is a common issue. While deuterated standards are designed to have similar retention times, complete co-elution can sometimes lead to analytical challenges such as ion suppression in mass spectrometry. To achieve baseline separation, you can try the following:
-
Decrease the gradient slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve resolution.
-
Modify the mobile phase composition: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase can alter the selectivity of the separation.
-
Lower the column temperature: Reducing the column temperature can sometimes enhance separation by increasing analyte interaction with the stationary phase.
Q3: I am observing poor peak shape (e.g., tailing or fronting) for Posaconazole. What are the common causes and solutions?
A3: Poor peak shape can be caused by several factors. For peak tailing, potential causes include secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH. To address this, consider:
-
Adjusting the mobile phase pH: Using a mobile phase with a pH that ensures Posaconazole is in a single ionic state can improve peak shape.
-
Using a column with a different stationary phase: If silanol interactions are suspected, a column with end-capping or a different stationary phase chemistry might be beneficial.
-
Sample cleanup: Ensure your sample preparation method is effectively removing interfering substances.
For peak fronting, it is often a sign of column overload. Try reducing the injection volume or the concentration of your sample.
Troubleshooting Guide
Issue 1: Inadequate Separation of Posaconazole and this compound
This is a critical issue that can affect the accuracy of quantification. The goal is to achieve near-baseline separation to minimize potential matrix effects and ensure reliable integration.
Experimental Protocol for Gradient Optimization:
-
Initial Conditions: Start with a standard reversed-phase method.
-
Systematic Gradient Modification: Methodically adjust the gradient slope and duration.
-
Mobile Phase Evaluation: If gradient adjustments are insufficient, explore different organic modifiers and aqueous phase pH.
-
Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to enhance resolution.
Data Presentation: Gradient Optimization Parameters
| Parameter | Method 1 (Initial) | Method 2 (Shallow Gradient) | Method 3 (Alternative Organic) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 50-80% B in 6.5 min | 50-70% B in 10 min | 60-85% B in 8 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Column Temp. | 35°C | 30°C | 35°C |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
| Expected Outcome | Partial Co-elution | Improved Resolution | Altered Selectivity |
Visualizations
Experimental Workflow for LC Gradient Optimization
Caption: Workflow for optimizing LC gradient separation.
Troubleshooting Logic for Co-elution
Caption: Troubleshooting decision tree for co-elution issues.
Detailed Experimental Protocols
Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Posaconazole and this compound in methanol or another suitable organic solvent at a concentration of 1 mg/mL.
-
Working Standard: Prepare a working standard solution containing both Posaconazole and this compound at a concentration of 10 µg/mL in the initial mobile phase composition.
-
Sample Extraction: For biological samples, a protein precipitation or solid-phase extraction method is typically used. A common approach involves adding three parts of cold acetonitrile to one part of plasma, vortexing, and centrifuging to precipitate proteins. The supernatant is then evaporated and reconstituted in the initial mobile phase.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for Posaconazole.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for Posaconazole and this compound should be optimized for the instrument being used.
This guide provides a starting point for optimizing the separation of Posaconazole and its deuterated internal standard. Method development is an iterative process, and further adjustments may be necessary based on the specific instrumentation and sample matrix used.
Technical Support Center: Matrix Effects on O-Benzyl Posaconazole-d4 Ionization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects on O-Benzyl Posaconazole-d4 ionization in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] In the bioanalysis of this compound, matrix effects are a significant concern because they can compromise the accuracy, precision, and sensitivity of the method.[2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and proteins.[3]
Q2: How is a deuterated internal standard like this compound intended to correct for matrix effects?
A2: A deuterated internal standard (d-IS), such as this compound, is considered the gold standard for mitigating matrix effects.[3] Because it is chemically almost identical to the analyte of interest (O-Benzyl Posaconazole), it is expected to have very similar behavior during sample preparation, chromatography, and ionization.[4] By adding a known amount of the d-IS to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the d-IS's signal is used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[5]
Q3: Why might this compound fail to fully compensate for matrix effects, leading to inaccurate results?
A3: While highly effective, deuterated internal standards can sometimes fail to perfectly compensate for matrix effects due to a phenomenon known as "differential matrix effects."[3] This occurs when the analyte and the d-IS experience different degrees of ion suppression or enhancement.[3] The most common cause is a slight chromatographic separation between the two compounds due to the deuterium isotope effect.[3] If the analyte and d-IS elute into regions with varying concentrations of co-eluting matrix components, their ionization will be affected differently, leading to inaccurate quantification.[6]
Q4: What are the key considerations when developing an LC-MS/MS method using this compound as an internal standard?
A4: Several key factors should be considered:
-
Co-elution: It is crucial to verify that O-Benzyl Posaconazole and its deuterated internal standard, this compound, co-elute under the established chromatographic conditions.[5]
-
Isotopic Purity: The deuterated standard should have high isotopic enrichment to minimize any contribution to the analyte signal.[7]
-
Sample Preparation: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) should be optimized to remove as many matrix interferences as possible without significantly losing the analyte and internal standard.[4]
-
Method Validation: A thorough method validation should be performed, including a quantitative assessment of matrix effects from multiple sources (e.g., different lots of plasma).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Analyte/IS Ratio | Differential Matrix Effects: The analyte and this compound are not experiencing the same degree of ion suppression or enhancement.[3] This is often due to a slight chromatographic separation. | Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or try a different column chemistry to achieve perfect co-elution of the analyte and internal standard.[3] |
| Inconsistent Sample Cleanup: Variability in the efficiency of the sample preparation method can lead to different levels of matrix components in each sample. | Improve Sample Preparation: Implement a more robust sample cleanup technique like solid-phase extraction (SPE) to remove a wider range of interferences.[4] Ensure consistency in all sample preparation steps. | |
| Low Signal Intensity for Analyte and/or IS | Significant Ion Suppression: High concentrations of co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard. | Enhance Sample Cleanup: Utilize a more rigorous sample preparation method (e.g., SPE) to reduce the concentration of interfering substances.[4] Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[5] |
| Suboptimal Ion Source Parameters: The settings of the mass spectrometer's ion source may not be optimal for the analyte and internal standard. | Optimize Source Conditions: Perform tuning and optimization of ion source parameters such as spray voltage, gas flows, and temperature. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Matrix Overload: High concentrations of matrix components can overload the analytical column, leading to poor chromatography. | Improve Sample Preparation: As above, enhance the sample cleanup to reduce the load of matrix components onto the column. Reduce Injection Volume: Injecting a smaller volume of the sample extract can sometimes improve peak shape. |
| Column Contamination: Buildup of matrix components on the column can degrade its performance. | Column Washing: Implement a robust column washing procedure between injections. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. | |
| Inaccurate Quantification in Patient Samples | Metabolite Interference: In-source fragmentation of a posaconazole metabolite could potentially interfere with the analyte or internal standard signal.[8] | Chromatographic Separation: Ensure that the chromatographic method separates the analyte and internal standard from any potentially interfering metabolites.[8] Select Specific Transitions: Use highly specific precursor-product ion transitions in your MS/MS method to minimize the risk of interference. |
Quantitative Data on Matrix Effects
| Analyte/Internal Standard | Matrix | Sample Preparation | Matrix Effect (%) | Recovery (%) | Reference |
| Posaconazole | Human Serum | Protein Precipitation | 95 - 112 | >90 | [9] |
| Posaconazole | Human Plasma | Protein Precipitation | 91.92 - 100.96 | 80.59 | [10] |
| Posaconazole | Human Plasma | Protein Precipitation | 89 ± 9 | 110 ± 18 | [11] |
Note: Matrix Effect (%) is typically calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect. Recovery (%) is calculated as (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100.
Experimental Protocols
1. Protocol for Quantitative Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects on this compound ionization.
-
Objective: To determine the extent of ion suppression or enhancement caused by the sample matrix.
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike O-Benzyl Posaconazole and this compound into the mobile phase or a clean solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike O-Benzyl Posaconazole and this compound into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike O-Benzyl Posaconazole and this compound into the blank matrix before the extraction process at the same concentration as Set A.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100
-
-
-
Interpretation: A Matrix Effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). By calculating the Matrix Effect for both the analyte and the internal standard, you can assess if they are affected similarly.
2. Protocol for Sample Preparation using Protein Precipitation
This is a common and rapid method for preparing plasma samples for Posaconazole analysis.[4]
-
Objective: To remove the majority of proteins from the plasma sample.
-
Methodology:
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can either be injected directly or evaporated to dryness and reconstituted in the mobile phase.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effect issues.
References
- 1. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Benzyl Posaconazole-d4 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of O-Benzyl Posaconazole-d4 during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Improving this compound Peak Shape
Poor peak shape, often observed as peak tailing or fronting, can significantly compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving common issues affecting the chromatography of this compound.
Is the peak shape issue (tailing/fronting) affecting only the this compound peak or all peaks in the chromatogram?
Scenario 1: All Peaks Exhibit Poor Shape
If all peaks in your chromatogram, including the solvent front, are showing signs of tailing or fronting, the issue is likely related to the HPLC system itself rather than the specific chemistry of this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected and not creating dead space. | Sharper, more symmetrical peaks for all compounds. |
| Column Void/Bed Deformation | Replace the analytical column. To prevent recurrence, use a guard column and avoid sudden pressure shocks. | Improved peak shape and retention time stability. |
| Partially Blocked Inlet Frit | Reverse and flush the column with a strong solvent (check manufacturer's instructions). If the problem persists, replace the column. | Restoration of normal peak shapes and operating pressure. |
Scenario 2: Only this compound Peak Exhibits Poor Shape
If only the this compound peak is tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase or mobile phase conditions. This compound, like posaconazole, is a basic compound and can exhibit peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Use a modern, high-purity, end-capped C18 or C8 column. Consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group column. | Reduced peak tailing and improved symmetry. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte's most basic functional group. For triazoles like posaconazole, a pH range of 2.5-4.0 is often effective at protonating silanol groups and minimizing secondary interactions. | Sharper, more symmetrical peak. |
| Inadequate Buffer Strength | Increase the buffer concentration in the mobile phase to between 20-50 mM to ensure consistent pH control across the column. | Improved peak shape and retention time reproducibility. |
| Column Overload | Reduce the injection volume or dilute the sample. | A more symmetrical peak shape. If peak shape improves with dilution, overload was the likely cause. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | Prevention of peak distortion, especially for early eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: Based on methods for posaconazole, a good starting point would be:
-
Column: C18 or C8 (e.g., 150 x 4.6 mm, 5 µm), preferably end-capped.
-
Mobile Phase A: 10-25 mM phosphate or ammonium acetate buffer, pH adjusted to 3.0-4.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a lower percentage of Mobile Phase B and ramp up to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at approximately 262 nm.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: this compound is a basic compound. At a mid-range pH, residual silanol groups on the silica-based column packing can be ionized and interact with the protonated basic analyte, causing peak tailing. By lowering the mobile phase pH (e.g., to pH 3), the silanol groups are protonated and less likely to interact with the analyte, resulting in a more symmetrical peak shape.
Q3: Can the choice of organic solvent (acetonitrile vs. methanol) impact the peak shape?
A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different selectivities and elution strengths. For some basic compounds, methanol can provide better peak shapes due to its ability to mask silanol interactions more effectively. It is recommended to evaluate both solvents during method development.
Q4: My this compound peak is still tailing after trying the above suggestions. What else can I do?
A4: If significant tailing persists, consider the following:
-
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, be aware that TEA is not compatible with mass spectrometry.
-
Consider a Different Column Chemistry: If available, try a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity and reduce silanol interactions.
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulates. In complex matrices, interferences can co-elute and distort the peak shape.
Q5: Should I be concerned about the deuteration of this compound affecting its chromatography?
A5: Generally, the isotopic labeling in this compound should have a minimal effect on its retention time and peak shape compared to the unlabeled compound. However, if you observe peak splitting or significant retention time shifts between the deuterated standard and the native analyte, it could indicate an issue with the isotopic purity of the standard or on-column hydrogen-deuterium exchange, although the latter is less common in reversed-phase chromatography.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate (or potassium phosphate monobasic)
-
Formic acid (or phosphoric acid)
-
HPLC column: C18, 150 x 4.6 mm, 5 µm
2. Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate solution in water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
UV Detection: 262 nm
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition (60:40 Mobile Phase A:Mobile Phase B) to the desired working concentration.
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound, quantified by the USP Tailing Factor (Asymmetry Factor). An ideal peak has a tailing factor of 1.0. Values greater than 1.5 are often considered unacceptable for quantitative analysis.
| Parameter Varied | Condition A | Tailing Factor (A) | Condition B | Tailing Factor (B) | Rationale for Improvement |
| Mobile Phase pH | pH 6.8 (Phosphate Buffer) | > 2.0 | pH 3.0 (Phosphate Buffer) | 1.1 - 1.3 | Protonation of silanol groups reduces secondary interactions with the basic analyte. |
| Buffer Concentration | 5 mM Ammonium Acetate | 1.8 | 25 mM Ammonium Acetate | 1.2 | Higher buffer capacity maintains a consistent pH across the column, minimizing on-column peak distortion. |
| Column Type | Standard C18 | 1.9 | End-capped C18 | 1.2 | End-capping chemically bonds bulky groups to residual silanols, sterically hindering their interaction with the analyte. |
| Sample Concentration | 50 µg/mL | 2.2 (Fronting/Tailing) | 5 µg/mL | 1.3 | Lower concentration prevents overloading of the stationary phase, leading to a more symmetrical peak. |
Resolving co-elution of interferences with O-Benzyl Posaconazole-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the analysis of O-Benzyl Posaconazole-d4, particularly the issue of co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analytical method?
This compound is a stable, isotopically labeled form of a potential impurity or related substance of Posaconazole, specifically the O-benzyl ether derivative.[1][2] In analytical methods, particularly those using mass spectrometry (MS), deuterated compounds like this compound are often used as internal standards (IS). The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation and instrument response, including matrix effects.[3]
Q2: We are observing a peak that co-elutes with our internal standard, this compound. What could be the cause?
Co-elution occurs when one or more interfering compounds have the same retention time as the analyte of interest or, in this case, the internal standard.[3][4] This can lead to inaccurate quantification. Potential sources of co-eluting interferences with this compound include:
-
Matrix Components: Endogenous substances from the biological matrix (e.g., plasma, serum) that are not completely removed during sample preparation.[5]
-
Metabolites: Metabolites of Posaconazole or other co-administered drugs.
-
Structural Analogs or Impurities: Compounds structurally similar to this compound or impurities present in the analytical standards or reagents.[1]
-
Carryover: Residual analyte or interferents from a previous injection.
Q3: How can co-elution with the internal standard affect our results?
Co-elution of an interference with the internal standard can artificially inflate or suppress its signal, leading to inaccurate and unreliable quantification of the target analyte (Posaconazole).[3][5] This is a significant issue as the internal standard is used to normalize the response of the analyte.
Q4: What are the initial steps to troubleshoot this co-elution issue?
A systematic approach is crucial for identifying and resolving the co-elution problem. The following workflow can be used as a starting point:
Caption: A logical workflow for troubleshooting co-elution with an internal standard.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions
If co-elution is confirmed, adjusting the chromatographic parameters is often the most effective solution to separate the interference from the this compound peak.
Experimental Protocol: Chromatographic Optimization
-
Mobile Phase Gradient Modification:
-
Initial Step: Start with your current gradient program.
-
Action: Decrease the initial percentage of the strong organic solvent (e.g., acetonitrile or methanol) and extend the initial isocratic hold. This can improve the separation of early eluting compounds.
-
Next Step: Create a shallower gradient by extending the time over which the organic solvent concentration is increased. This provides more time for compounds with similar properties to separate.
-
Example Gradient Programs: See Table 1 for a comparison of an initial and an optimized gradient.
-
-
Mobile Phase Composition:
-
Action: Evaluate a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). The change in solvent selectivity can alter the elution order and improve resolution.
-
Consideration: Adjust the mobile phase pH by adding a small amount of an acid (e.g., formic acid) or a buffer. This can change the ionization state of the interfering compounds and affect their retention.[6]
-
-
Column Selection:
-
Action: If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Table 1: Example Gradient Programs for HPLC-MS/MS
| Time (min) | Initial Method %B (Acetonitrile) | Optimized Method %B (Acetonitrile) |
| 0.0 - 1.0 | 20 | 10 (isocratic) |
| 1.0 - 5.0 | 20 -> 95 | 10 -> 80 (shallow gradient) |
| 5.0 - 6.0 | 95 | 80 -> 95 |
| 6.0 - 8.0 | 20 | 10 (re-equilibration) |
Guide 2: Enhancing Sample Preparation
If the interference originates from the sample matrix, improving the sample cleanup procedure can eliminate the co-eluting peak.
Experimental Protocol: Improved Sample Cleanup
-
Protein Precipitation (PPT):
-
Initial Method: Simple protein precipitation with acetonitrile.[6]
-
Optimization:
-
Evaluate different precipitation solvents (e.g., methanol, acetone) or a mixture of solvents.
-
Assess the effect of changing the sample-to-solvent ratio.
-
-
-
Liquid-Liquid Extraction (LLE):
-
Procedure:
-
To 100 µL of plasma, add the internal standard solution.
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
-
Solid-Phase Extraction (SPE):
-
Rationale: SPE provides a more selective cleanup than PPT or LLE.
-
Procedure:
-
Select an appropriate SPE sorbent (e.g., C18, mixed-mode).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent.
-
Evaporate the eluate and reconstitute.
-
-
Caption: A diagram illustrating the relative selectivity of common sample cleanup techniques.
Guide 3: Modifying Mass Spectrometry Parameters
In some cases, even with chromatographic co-elution, it may be possible to differentiate the internal standard from the interference using mass spectrometry if they have different masses.
Protocol: MS/MS Parameter Optimization
-
Confirm Precursor and Product Ions: Ensure that the selected reaction monitoring (SRM) transitions for this compound are specific and do not have contributions from the co-eluting interference.
-
Evaluate Different Transitions: If the primary transition is compromised, investigate if a secondary, less intense but more specific, product ion can be used for quantification.
Quantitative Data Summary
The following table presents typical performance characteristics of a validated LC-MS/MS method for Posaconazole analysis.[7][8][9] These values can serve as a benchmark when re-validating your method after implementing troubleshooting steps.
Table 2: Typical LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 2 - 1000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995[10] |
| Intra-day Precision (%CV) | < 5%[9] |
| Inter-day Precision (%CV) | < 6%[9] |
| Accuracy (% Recovery) | 90 - 110%[8] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[6] |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. O-Benzyl Posaconazole | CAS No- 170985-86-1 | Simson Pharma Limited [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 9. scispace.com [scispace.com]
- 10. ijcrt.org [ijcrt.org]
Addressing variability in O-Benzyl Posaconazole-d4 response
Welcome to the technical support center for O-Benzyl Posaconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for bioanalytical assays utilizing this compound as an internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my assay?
This compound is a stable isotope-labeled internal standard, specifically a deuterated analog of an O-Benzyl derivative of posaconazole. Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Since this compound is chemically almost identical to the analyte of interest, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the deuterated internal standard to every sample, calibrator, and quality control (QC) sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics for a deuterated internal standard like this compound?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] High purity ensures that the internal standard behaves predictably and does not introduce interferences.[2] The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.[2] The deuterium labeling should also be in a stable position on the molecule to prevent back-exchange with hydrogen from the solvent.[1]
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between 3 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.
Troubleshooting Guides
Issue 1: High Variability and Poor Precision in QC Samples
Symptom: The coefficient of variation (%CV) in your quality control (QC) samples exceeds the acceptable limits (typically >15%).
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent analyte and internal standard recovery.
-
Action: Review your sample preparation protocol for consistency. Ensure accurate and consistent pipetting for all steps. A detailed sample preparation protocol is provided below.
-
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of the analyte and/or the internal standard, causing ion suppression or enhancement.[3]
-
Action: Perform a matrix effect evaluation experiment. A workflow for this is detailed below. If significant matrix effects are observed, consider improving the sample cleanup procedure or adjusting the chromatography to separate the analyte from the interfering components.
-
-
Internal Standard Instability: The deuterated internal standard may be unstable under the experimental conditions.
-
Action: Evaluate the stability of this compound in the sample matrix and processing conditions. This includes freeze-thaw stability, bench-top stability, and long-term storage stability.[4]
-
-
Instrument Performance: Inconsistent performance of the LC-MS/MS system can contribute to variability.
-
Action: Check the system suitability before each run. Monitor for pressure fluctuations, retention time shifts, and peak shape.
-
Issue 2: Inaccurate Quantification or Method Bias
Symptom: The measured concentrations of your QC samples are consistently higher or lower than the nominal values.
Potential Causes and Troubleshooting Steps:
-
Cross-Contamination or Carryover: Residual analyte or internal standard from previous injections can affect subsequent samples.
-
Action: Inject a blank sample after a high-concentration sample to assess carryover. If carryover is observed, optimize the autosampler wash procedure and the LC gradient.
-
-
Isotopic Contribution: The unlabeled analyte may have a natural isotope that corresponds to the mass of the deuterated internal standard, or the internal standard may contain a small amount of the unlabeled analyte.
-
Action: Analyze a sample containing only the analyte and a sample containing only the internal standard to check for any crossover signal. Adjust integration parameters if necessary.
-
-
Differential Matrix Effects: The analyte and the internal standard may be affected differently by matrix components, especially if they do not co-elute perfectly.[1]
-
Action: Overlay the chromatograms of the analyte and the internal standard to verify co-elution. If there is a slight separation, this can be a source of differential matrix effects.[5] Consider adjusting the chromatography to ensure co-elution.
-
-
Deuterium-Hydrogen Back-Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly at acidic or basic sites.[1] This can be influenced by the pH of the mobile phase or sample diluent.[1]
-
Action: Assess the stability of the deuterated label by incubating the internal standard in the mobile phase and sample matrix for an extended period and monitoring its mass spectrum. If back-exchange is occurring, consider adjusting the pH or using an internal standard with deuterium labels on more stable positions.
-
Data Presentation
Table 1: Typical Performance Characteristics of a Posaconazole LC-MS/MS Assay
| Parameter | Typical Value | Reference |
| Linearity Range | 5.00 - 5000 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | [6] |
| Inter-run Accuracy (% bias) | -4.6% to 2.8% | [6] |
| Inter-run Precision (%CV) | 2.3% to 8.7% | [6] |
| Extraction Recovery | ~90% | [7] |
| Matrix Effect | Minimal (<15% CV) | [8] |
Experimental Protocols
Protocol: Plasma Sample Preparation via Protein Precipitation
This protocol is a general guideline for the extraction of posaconazole and this compound from human plasma for LC-MS/MS analysis.
-
Sample Thawing: Thaw plasma samples (calibrators, QCs, and unknowns) at room temperature.
-
Vortexing and Sonication: Vortex the samples, then sonicate for 5 minutes.
-
Aliquoting: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard and Precipitation Solution: Add 150 µL of a precipitation solution (e.g., acetonitrile/methanol 75:25 v/v) containing this compound at a known concentration.[9]
-
Vortexing and Sonication: Vortex the mixture, then sonicate for 5 minutes.
-
Centrifugation: Centrifuge the samples at 20,000 x g at room temperature for 10 minutes.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Mandatory Visualization
Caption: Troubleshooting workflow for high variability in QC samples.
Caption: Workflow for evaluating matrix effects and recovery efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometer source optimization for O-Benzyl Posaconazole-d4
Welcome to the technical support center for O-Benzyl Posaconazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mass spectrometer source optimization and to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting ESI source parameters for this compound analysis?
A1: While optimal conditions will vary depending on the specific mass spectrometer, a good starting point for electrospray ionization (ESI) in positive mode can be derived from methods used for similar compounds like posaconazole.[1][2] It is crucial to perform a systematic optimization for your specific instrument and experimental setup.[3]
Q2: I am observing a decrease in the signal intensity of this compound over time. What could be the cause?
A2: A decreasing signal for a deuterated internal standard can often be attributed to its degradation in the solution.[4] To mitigate this, ensure proper storage of the standard solution at ≤ 4°C and avoid repeated freeze-thaw cycles.[4] If possible, using an aprotic and anhydrous solvent for reconstitution can also enhance stability.[4]
Q3: My data shows a peak corresponding to the unlabeled O-Benzyl Posaconazole. What could be the source of this?
A3: There are two likely sources for the appearance of the unlabeled analyte. First, the deuterated internal standard may contain a small amount of the unlabeled compound as an impurity.[5] Second, the deuterium atoms on your standard may be exchanging with protons from the solvent, a phenomenon known as H/D or back-exchange.[6][7] This is a particular concern when using protic solvents.
Q4: How can I minimize the risk of hydrogen-deuterium (H/D) exchange?
A4: To minimize H/D exchange, consider the position of the deuterium labels on the molecule; labels on non-exchangeable positions are ideal.[4] Using aprotic solvents in your sample preparation and mobile phase can also significantly reduce the risk of back-exchange.[4][7] Additionally, minimizing the time the sample spends in protic solvents before analysis can be beneficial.
Q5: What is in-source fragmentation and how can I prevent it?
A5: In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer, which can lead to the misidentification of compounds.[8] This typically occurs when the voltages used to accelerate the ions are too high.[8] To prevent this, careful optimization of parameters like the skimmer and capillary exit voltages is necessary.[9]
Troubleshooting Guides
Problem: Low or No Signal Intensity for this compound
This guide will help you diagnose and resolve issues related to poor signal intensity.
Caption: Troubleshooting workflow for low signal intensity.
Problem: Inconsistent or Drifting Retention Time
Use this guide to address issues with chromatographic reproducibility.
Caption: Troubleshooting inconsistent retention times.
Experimental Protocols
Protocol 1: Direct Infusion for Source Parameter Optimization
This protocol outlines a systematic approach to optimize the mass spectrometer source conditions for this compound.
-
Prepare Standard Solution: Create a 1 µg/mL solution of this compound in a solvent compatible with your intended mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low and stable flow rate (e.g., 5-10 µL/min).[3]
-
Initial MS Settings: Begin with the instrument manufacturer's recommended settings or the typical starting values provided in Table 1. Set the instrument to positive ion mode and monitor the precursor ion for this compound.
-
Systematic Parameter Optimization: While infusing the solution, vary one parameter at a time across its typical range in small increments, holding all other parameters constant. Record the signal intensity for each step. The key parameters to optimize include:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Data Analysis: Plot the signal intensity against the value for each parameter to determine the optimal setting that provides the highest signal intensity and stability.
Caption: Workflow for direct infusion source optimization.
Data Presentation
Table 1: Typical ESI Source Optimization Parameters
This table provides a starting point and typical ranges for optimizing your ESI source for this compound. The optimal values will be instrument-dependent.
| Parameter | Typical Starting Value | Typical Range | Purpose |
| Capillary Voltage (kV) | 3.5 | 2.0 - 4.0 | Promotes the formation of gas-phase ions.[10] |
| Nebulizer Pressure (psi) | 30 | 10 - 50 | Aids in the formation of a fine spray.[10] |
| Drying Gas Flow (L/min) | 8 | 4 - 12 | Assists in solvent evaporation.[10] |
| Drying Gas Temp. (°C) | 300 | 200 - 350 | Facilitates desolvation of the analyte.[10] |
| Skimmer Voltage (V) | 30 | Varies | Affects ion transmission and in-source fragmentation.[9] |
| Capillary Exit Voltage (V) | 100 | Varies | Influences ion transmission and can induce fragmentation.[11] |
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
How to handle low recovery of O-Benzyl Posaconazole-d4 during extraction
Welcome to the technical support center for O-Benzyl Posaconazole-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the handling and extraction of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a deuterated analog of O-Benzyl Posaconazole and a precursor to the labeled form of the antifungal agent Posaconazole.[1][2] Its properties are crucial for developing appropriate analytical methods.
| Property | Value |
| Molecular Formula | C₄₄H₄₄D₄F₂N₈O₄[2][3] |
| Molecular Weight | 794.92 g/mol [2][3] |
| XLogP3 | 6.6[4][5] |
| Solubility | Slightly soluble in chloroform and methanol.[6][7] |
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at -20°C in a freezer.[6]
Q3: What is the stability of the parent compound, Posaconazole, at different pH values?
Posaconazole, the parent compound of this compound, exhibits pH-dependent solubility and stability. It is a weakly basic drug with increased solubility in acidic conditions (pH 1-4).[8] Specifically, it is very slightly soluble at pH 1 and considered insoluble from pH 2 to 14 in aqueous solutions.[9] While stable for extended periods in liquid compositions at a pH range of 2 to 4, it can degrade under stress conditions.[8][10] This information is critical when optimizing the pH of your sample matrix during extraction.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during extraction can be a significant challenge. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Troubleshooting Workflow
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C44H48F2N8O4 | CID 71313921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl Posaconazole | C44H48F2N8O4 | CID 53423931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-Benzyl Posaconazole CAS#: 170985-86-1 [m.chemicalbook.com]
- 7. Benzylposaconazole - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. WO2021245703A2 - Stable liquid compositions of posaconazole - Google Patents [patents.google.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
Minimizing isotopic cross-talk between Posaconazole and O-Benzyl Posaconazole-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic cross-talk between Posaconazole and its deuterated internal standard, O-Benzyl Posaconazole-d4, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of Posaconazole and this compound analysis?
A1: Isotopic cross-talk refers to the interference between the mass signal of an analyte (Posaconazole) and its stable isotope-labeled internal standard (this compound). This interference can lead to inaccuracies in quantification. There are two primary sources of this cross-talk:
-
Isotopic Contribution from Analyte to Internal Standard: Naturally abundant heavy isotopes (e.g., ¹³C) in the Posaconazole molecule can contribute to the signal of the deuterated internal standard, especially when the mass difference between them is small.[1]
-
Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Posaconazole as an impurity from its synthesis, which directly contributes to the analyte signal.[1]
Q2: Why is this compound used as an internal standard for Posaconazole analysis?
A2: A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in mass spectrometry-based bioanalysis.[1] It is chemically and physically very similar to the analyte (Posaconazole), meaning it behaves almost identically during sample preparation, chromatography, and ionization. This helps to accurately account for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification.[1] The four deuterium atoms increase the mass by approximately 4 Da, allowing the mass spectrometer to distinguish it from the unlabeled analyte.
Q3: What are the potential consequences of unaddressed isotopic cross-talk?
A3: Unaddressed isotopic cross-talk can compromise the integrity of bioanalytical data. Contribution of the analyte's signal to the internal standard can lead to an underestimation of the analyte concentration, while impurities in the internal standard can cause an overestimation. This is particularly problematic at the lower and upper limits of quantification (LLOQ and ULOQ), where it can lead to non-linear calibration curves and biased results.[2][3]
Q4: Are there alternative internal standards for Posaconazole analysis?
A4: Yes, other deuterated forms of Posaconazole, such as Posaconazole-d4, are commonly used.[4][5][6] Additionally, structural analogs can be used, although they may not co-elute with Posaconazole, which can be a disadvantage in compensating for matrix effects. The choice of internal standard often depends on commercial availability, cost, and the specific requirements of the analytical method.
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to minimize isotopic cross-talk between Posaconazole and this compound.
Problem 1: Non-linear calibration curve, especially at the ULOQ.
-
Possible Cause: Contribution from the natural isotopes of Posaconazole to the this compound signal. This effect is more pronounced at high analyte concentrations.[2]
-
Troubleshooting Steps:
-
Assess Isotopic Contribution: Prepare a sample containing a high concentration of Posaconazole (at the ULOQ) without the internal standard. Analyze this sample and monitor the MRM transition for this compound. Any detected signal indicates isotopic contribution.
-
Optimize MRM Transitions: If significant contribution is observed, consider monitoring a less abundant isotope of the internal standard as the precursor ion.[1][2] This may reduce the signal intensity of the internal standard but can eliminate the interference.
-
Increase Mass Difference: If synthetically feasible and commercially available, consider using an internal standard with a greater mass difference from the analyte (e.g., with more deuterium atoms or ¹³C labeling). A mass difference of at least 3-4 Da is generally recommended.[1]
-
Non-linear Calibration Fit: If the cross-talk is predictable and consistent, a non-linear regression model could be used for the calibration curve. However, this approach requires careful validation.[7]
-
Problem 2: Inaccurate results at the LLOQ (overestimation of analyte).
-
Possible Cause: The this compound internal standard may be contaminated with unlabeled Posaconazole.[1]
-
Troubleshooting Steps:
-
Assess Internal Standard Purity: Prepare a sample containing only the this compound working solution (at the concentration used in the assay) and no analyte.
-
Monitor Analyte Transition: Analyze this sample while monitoring the MRM transition for Posaconazole. The presence of a signal indicates impurity.[1]
-
Calculate Contribution: Quantify the contribution of the impurity to the analyte signal. If the response of the impurity is greater than 5% of the analyte response at the LLOQ, it may compromise the accuracy of the assay.
-
Source a Purer Standard: If the impurity level is unacceptable, obtain a new batch or a higher purity lot of the internal standard from the supplier.
-
Problem 3: Poor chromatographic separation of Posaconazole and this compound from matrix components.
-
Possible Cause: Inadequate chromatographic conditions leading to co-elution with interfering substances from the sample matrix (e.g., plasma, serum). While the internal standard can compensate for some matrix effects, severe ion suppression or enhancement can still affect accuracy.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH) to improve the resolution of Posaconazole from matrix interferences.[4][5]
-
Gradient Elution: Employ a gradient elution program to enhance separation efficiency.[6]
-
Column Selection: Test different stationary phases (e.g., C18, C8) to find the one that provides the best selectivity for Posaconazole and the internal standard.[8][9]
-
Sample Preparation: Improve the sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation) to remove more interfering matrix components before LC-MS/MS analysis.[10]
-
Data Presentation
Table 1: Physicochemical Properties of Posaconazole and this compound
| Property | Posaconazole | This compound |
| Molecular Formula | C₃₇H₄₂F₂N₈O₄ | C₄₄H₄₄D₄F₂N₈O₄ |
| Molecular Weight | 700.78 g/mol | 794.92 g/mol [11] |
| Monoisotopic Mass | 700.3343 Da | 794.4018 Da |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
Note: The MRM transitions for this compound are predicted based on the known fragmentation of Posaconazole and the structure of the internal standard. These should be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Posaconazole | 701.3 | 683.3 | 25 |
| This compound | 795.4 | 777.4 | 25 |
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution from Posaconazole to this compound
-
Objective: To determine if the natural isotopic distribution of Posaconazole contributes to the signal of the this compound internal standard.
-
Materials:
-
Posaconazole reference standard.
-
Blank biological matrix (e.g., human plasma).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a "high concentration analyte" sample by spiking the blank matrix with Posaconazole at the ULOQ concentration of the intended assay.
-
Prepare a "blank" sample using only the blank matrix.
-
Analyze both samples using the established LC-MS/MS method.
-
In the analysis of the "high concentration analyte" sample, monitor the MRM transition of this compound.
-
-
Data Analysis:
-
Measure the peak area of any signal detected in the internal standard's MRM channel in the "high concentration analyte" sample.
-
Compare this to the peak area of the internal standard in a sample containing the working concentration of this compound.
-
If the contribution is significant (e.g., >1-2%), mitigation strategies should be considered.
-
Protocol 2: Assessment of Unlabeled Analyte in the this compound Internal Standard
-
Objective: To determine if the this compound internal standard contains unlabeled Posaconazole as an impurity.
-
Materials:
-
This compound internal standard.
-
Blank biological matrix.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare an "internal standard only" sample by spiking the blank matrix with the this compound working solution at the concentration used in the assay.
-
Prepare a "blank" sample using only the blank matrix.
-
Analyze both samples using the established LC-MS/MS method.
-
In the analysis of the "internal standard only" sample, monitor the MRM transition for Posaconazole.
-
-
Data Analysis:
-
Measure the peak area of any signal detected in the analyte's MRM channel in the "internal standard only" sample.
-
Compare this to the peak area of the analyte at the LLOQ.
-
A response greater than 5% of the LLOQ response may indicate an unacceptable level of impurity.[1]
-
Visualizations
Caption: Troubleshooting workflow for isotopic cross-talk issues.
Caption: Experimental workflow for evaluating isotopic cross-talk.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dovepress.com [dovepress.com]
- 3. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrj.org [chemrj.org]
- 9. Determination of posaconazole concentration with LC-MS/MS in adult patients with hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Validation & Comparative
Validation of an Analytical Method Using O-Benzyl Posaconazole-d4 as an Internal Standard: A Comparative Guide Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method utilizing O-Benzyl Posaconazole-d4 as an internal standard (IS), in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. This is due to its ability to mimic the analyte of interest (Posaconazole) throughout the sample preparation and analysis process, thereby correcting for variability and enhancing the accuracy and precision of the results.
This document presents illustrative data to demonstrate the expected performance of this compound as an internal standard compared to a hypothetical structural analog. The experimental protocols detailed herein are based on established regulatory guidelines.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. Deuterated internal standards are preferred because their physicochemical properties are nearly identical to the analyte, leading to better tracking during extraction and ionization.
Table 1: Illustrative Performance Comparison of Internal Standards
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) | ICH M10 Acceptance Criteria |
| Selectivity | No significant interfering peaks observed at the retention time of the IS in blank matrix from 6 different sources. | Minor interfering peak observed in 1 out of 6 blank matrix sources. | The response of any interfering peak should be ≤ 5% of the IS response. |
| Matrix Effect | IS-normalized matrix factor between 0.95 and 1.04 (CV ≤ 4%). | IS-normalized matrix factor between 0.88 and 1.12 (CV ≤ 13%). | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent recovery across low, medium, and high QC levels (Mean Recovery: 92%, CV ≤ 5%). | Variable recovery across QC levels (Mean Recovery: 85%, CV ≤ 14%). | Recovery should be consistent, precise, and reproducible. |
| Precision (Intra-day) | ≤ 3.5% | ≤ 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Precision (Inter-day) | ≤ 4.1% | ≤ 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (Intra-day) | 97.2% - 102.5% | 91.5% - 108.3% | Within ±15% of nominal value (±20% at LLOQ) |
| Accuracy (Inter-day) | 96.8% - 103.1% | 90.8% - 109.1% | Within ±15% of nominal value (±20% at LLOQ) |
| Stability (Freeze-Thaw) | 98.5% of initial concentration after 3 cycles. | 92.1% of initial concentration after 3 cycles. | Within ±15% of nominal concentrations. |
| Stability (Bench-Top, 24h) | 99.1% of initial concentration. | 94.5% of initial concentration. | Within ±15% of nominal concentrations. |
| Stability (Long-Term, -80°C, 90 days) | 97.8% of initial concentration. | 91.7% of initial concentration. | Within ±15% of nominal concentrations. |
Note: The data presented in this table is for illustrative purposes to highlight the expected performance differences and is not derived from a specific experimental study.
Experimental Protocols
The following are detailed methodologies for the key validation experiments performed to assess the suitability of this compound as an internal standard.
Selectivity
Objective: To assess the potential for interference from endogenous matrix components at the retention time of this compound.
Protocol:
-
Obtain blank biological matrix (e.g., human plasma) from at least six different individual donors.
-
Process each blank matrix sample using the developed extraction procedure without the addition of the internal standard.
-
Process a blank matrix sample spiked only with this compound at its working concentration.
-
Analyze the processed samples using the validated LC-MS/MS method.
-
Monitor the mass transition for this compound in the blank samples and compare any observed response to the response of the spiked IS sample.
Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of this compound.
Protocol:
-
Obtain blank biological matrix from at least six different individual donors.
-
Extract the blank matrix samples.
-
Post-extraction, spike the extracts with this compound at its working concentration (Set A).
-
Prepare neat solutions of this compound in the reconstitution solvent at the same concentration (Set B).
-
Analyze both sets of samples and calculate the matrix factor (MF) for the IS for each matrix source: MF = (Peak Area in Presence of Matrix) / (Mean Peak Area in Neat Solution).
-
Calculate the IS-normalized matrix factor for the analyte (Posaconazole) to ensure the IS adequately tracks matrix effects on the analyte.
Recovery
Objective: To determine the extraction efficiency of this compound from the biological matrix.
Protocol:
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of the analyte and spike with this compound.
-
Extract these QC samples.
-
Prepare a second set of samples by spiking the extracted blank matrix with the analyte and this compound at the corresponding concentrations (representing 100% recovery).
-
Analyze both sets of samples.
-
Calculate the recovery of the IS by comparing the mean peak area of the pre-extracted spiked samples to the mean peak area of the post-extraction spiked samples.
Precision and Accuracy
Objective: To determine the closeness of repeated measurements (precision) and the closeness of the mean test results to the true value (accuracy).
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
For intra-day precision and accuracy, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day precision and accuracy, analyze at least five replicates of each QC level on at least three different days.
-
Calculate the concentration of the analyte in each QC sample using the calibration curve.
-
Calculate the percentage coefficient of variation (%CV) for precision and the percentage of the nominal concentration for accuracy.
Stability
Objective: To evaluate the stability of this compound in the biological matrix under different storage and handling conditions.
Protocol:
-
Prepare low and high concentration QC samples.
-
Freeze-Thaw Stability: Subject the QC samples to three freeze-thaw cycles (e.g., frozen at -80°C and thawed at room temperature).
-
Bench-Top Stability: Keep the QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 24 hours).
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
A Comparative Guide to Internal Standards for Posaconazole Quantification: O-Benzyl Posaconazole-d4 vs. Posaconazole-d4
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent Posaconazole, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a detailed comparison of two deuterated internal standards: O-Benzyl Posaconazole-d4 and the more commonly utilized Posaconazole-d4.
While the initial query sought a comparison with Posaconazole-d8, a thorough review of scientific literature and product databases did not yield sufficient information on Posaconazole-d8 as a commercially available or widely documented internal standard for Posaconazole quantification. Therefore, this guide will focus on comparing this compound with the well-established Posaconazole-d4, providing a practical resource for analytical method development.
Structural Comparison of Posaconazole and its Deuterated Analogs
An ideal internal standard should closely mimic the physicochemical properties of the analyte to compensate for variability during sample processing and analysis. The structural similarities and differences between Posaconazole, this compound, and Posaconazole-d4 are illustrated below.
As depicted, Posaconazole-d4 is structurally identical to Posaconazole, with four deuterium atoms replacing hydrogen atoms on the phenylpiperazine phenyl ring.[1] this compound is a precursor to labeled Posaconazole and features a benzyl group attached to the hydroxyl moiety of the sec-butyl side chain, in addition to deuterium labeling on a phenyl ring.[1][2][3][4][5][6]
Performance Comparison
The choice between this compound and Posaconazole-d4 as an internal standard will depend on the specific requirements of the analytical method.
Posaconazole-d4 is the most commonly reported and validated deuterated internal standard for Posaconazole quantification.[7] Its co-elution with the parent drug and identical ionization behavior in mass spectrometry make it an excellent choice for correcting matrix effects and variations in extraction recovery and instrument response. The stable isotope-labeled nature ensures minimal isotopic interference.
This compound , being a precursor and a structurally similar molecule, can also serve as an effective internal standard. The presence of the benzyl group alters its polarity and molecular weight, which will result in different chromatographic retention times and mass-to-charge ratios compared to Posaconazole. This separation can be advantageous in preventing any potential cross-talk or interference between the analyte and internal standard signals in the mass spectrometer. However, the difference in chemical structure might lead to slight variations in extraction efficiency and response to matrix effects compared to the analyte.
Quantitative performance data for analytical methods utilizing Posaconazole-d4 is well-documented in the literature. A summary of this data is presented in the table below. Specific performance data for methods using this compound as an internal standard is not as readily available in the reviewed literature.
| Performance Metric | Reported Values for Posaconazole-d4 Methods | Citations |
| Linearity Range | 2 - 1000 ng/mL | |
| 50 - 5000 ng/mL | [7] | |
| Accuracy | Within ±10% (inter- and intra-batch) | |
| Precision | Inter- and intra-batch CVs within acceptable limits | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | |
| 50 ng/mL | [7] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Posaconazole in human plasma using Posaconazole-d4 as an internal standard, compiled from published methods.
1. Sample Preparation
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard, Posaconazole-d4.[7]
-
Vortex the mixture to precipitate proteins.[7]
-
Centrifuge the samples to pellet the precipitated proteins.[7]
-
Transfer the supernatant for LC-MS/MS analysis.[7]
2. Liquid Chromatography
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is commonly used.
-
Flow Rate: A typical flow rate is around 0.25 mL/min.
-
Injection Volume: 20 µL.[7]
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Posaconazole and Posaconazole-d4. For example, Posaconazole: m/z 701.5 → 683.3; Posaconazole-d4: m/z 705.5 → 687.3.
-
Data Analysis: Quantify Posaconazole concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Experimental Workflow
The general workflow for the quantification of Posaconazole using a deuterated internal standard is depicted in the following diagram.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Posaconazole: Accuracy and Precision with O-Benzyl Posaconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of the antifungal agent posaconazole, with a focus on the accuracy and precision afforded by the use of a deuterated internal standard, O-Benzyl Posaconazole-d4. The data presented herein is compiled from various studies to aid researchers in selecting the most appropriate methodology for their specific needs, be it for therapeutic drug monitoring, pharmacokinetic studies, or quality control of pharmaceutical formulations.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This approach is designed to mimic the analyte of interest throughout the analytical process, from extraction to ionization, thereby compensating for variability and enhancing the accuracy and precision of quantification.
Comparison of Analytical Methods
The quantification of posaconazole is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, fluorescence) or tandem mass spectrometry (MS/MS). The choice of method significantly impacts the sensitivity, specificity, and overall performance of the assay.
| Parameter | LC-MS/MS with Deuterated Internal Standard (e.g., Posaconazole-d4) | HPLC with UV or Fluorescence Detection |
| Specificity | High (discriminates based on mass-to-charge ratio) | Moderate to High (potential for interference from co-eluting compounds) |
| Sensitivity (Lower Limit of Quantification) | 2 ng/mL[1][2] | 0.04 - 0.74 µg/mL (40 - 740 ng/mL)[3][4] |
| Accuracy (% Recovery or % Bias) | Within ±10%[1][2] | 87.46% - 99.05%[3] |
| Precision (% RSD) | Intra-day and Inter-day < 10%[1][2] | Intra-day and Inter-day < 2%[3][5] |
| Linearity Range | 2 - 1000 ng/mL[1][2] | 0.1 - 32 µg/mL (100 - 32,000 ng/mL)[3][6] |
| Sample Preparation | Protein precipitation[2][7][8] | Protein precipitation or liquid-liquid extraction |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and comparing results. Below are representative protocols for both LC-MS/MS with a deuterated internal standard and HPLC-UV/Fluorescence methods.
1. LC-MS/MS with Posaconazole-d4 Internal Standard
This method is highly sensitive and specific, making it suitable for the analysis of posaconazole in biological matrices like human plasma.[1][2]
-
Sample Preparation:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both posaconazole and the deuterated internal standard.
-
2. HPLC with UV or Fluorescence Detection
This method is often used for the quantification of posaconazole in bulk drug and pharmaceutical dosage forms due to its reliability and cost-effectiveness.[3][5]
-
Sample Preparation (for bulk/dosage form):
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v).[9]
-
Flow Rate: 0.8 - 1.2 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection: UV detector at a specified wavelength (e.g., 260 nm or 262 nm) or a fluorescence detector with optimized excitation and emission wavelengths.[4][9][11]
-
Accuracy and Precision Data
The following tables summarize the reported accuracy and precision for different analytical methods.
Table 1: LC-MS/MS with Deuterated Internal Standard
| Parameter | Value | Reference |
| Intra-batch Accuracy | Within ±10% | [1][2] |
| Inter-batch Accuracy | Within ±10% | [1][2] |
| Intra-batch Precision (%RSD) | < 10% | [1][2] |
| Inter-batch Precision (%RSD) | < 10% | [1][2] |
Table 2: HPLC with UV/Fluorescence Detection
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 87.46% - 99.05% | [3] |
| Intra-day Precision (%RSD) | < 1% | [3][5] |
| Inter-day Precision (%RSD) | < 1% | [3][5] |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the quantification of posaconazole using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for Posaconazole Quantification by LC-MS/MS.
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 7. Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. ijcrt.org [ijcrt.org]
- 10. chemrj.org [chemrj.org]
- 11. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Posaconazole Assay: Evaluating Linearity and Range with O-Benzyl Posaconazole-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Posaconazole, with a focus on the linearity and determination of the analytical range. We highlight a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing O-Benzyl Posaconazole-d4 as a stable, isotopically labeled internal standard. The performance of this method is contrasted with other reported assays employing different internal standards or analytical techniques. All quantitative data is presented in structured tables for straightforward comparison, and a detailed experimental protocol for a representative LC-MS/MS method is provided.
Comparative Performance of Posaconazole Assays
The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. A stable, isotopically labeled internal standard like this compound is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability. The following tables summarize the linearity and quantitative range of different Posaconazole assays, offering a clear comparison of their performance characteristics.
| Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Coefficient of Determination (r²) | Reference |
| LC-MS/MS | Posaconazole-d4 | 2 - 1000 | 2 | 1000 | 0.9995 | [1][2] |
| LC-MS/MS | Not Specified | 5 - 5000 | 5 | 5000 | Not Reported | [3] |
| UPLC-MS/MS | Ketoconazole | 14 - 12000 | 14 | 12000 | Not Reported | [4] |
| LC-MS/MS | Quinoxaline | 31 - 8000 | 31 | 8000 | Not Reported | [5] |
| RP-HPLC | Not Applicable | 150 - 50000 | 150 | 50000 | 0.9955 | [6] |
| HPLC | Not Applicable | 5000 - 60000 | 5000 | 60000 | 0.9996 | [7] |
| RP-HPLC | Not Applicable | 100 - 32000 | 240 | Not Reported | > 0.999 | [8] |
| UPLC-MS/MS | Orelabrutinib & Fluconazole | 1 - 2000 | 1 | 2000 | Not Reported | [9][10] |
As this compound is a deuterated form of Posaconazole, the data for Posaconazole-d4 is presented as a direct surrogate.
Experimental Protocol: Posaconazole Assay by LC-MS/MS with Posaconazole-d4 Internal Standard
This protocol outlines a typical method for the quantification of Posaconazole in human plasma using LC-MS/MS with Posaconazole-d4 as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Posaconazole Stock Solution (100 µg/mL): Prepare in methanol.
-
Posaconazole-d4 Internal Standard (IS) Stock Solution (98 µg/mL): Prepare in methanol.[2]
-
Working Standard Solutions: Prepare by diluting the stock solutions with methanol to appropriate concentrations for calibration curve and quality control samples.[2]
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and then centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and formic acid (e.g., 55:45:0.1, v/v/v).[1][2]
-
Injection Volume: Appropriate for the system.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Posaconazole: Monitor the transition of the parent ion to a specific product ion.
-
Posaconazole-d4: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
5. Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Posaconazole to Posaconazole-d4 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x) for the calibration curve.[2]
-
Determine the concentration of Posaconazole in the quality control and unknown samples from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the Posaconazole assay workflow.
Caption: Experimental workflow for Posaconazole quantification.
Caption: Logic for Posaconazole quantification.
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Establishment and Validation of a UPLC-MS/MS Method for Quantitative Determination of Zanubrutinib and Posaconazole in Rat Plasma: Application in Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Benzyl Posaconazole-d4: Enhancing Specificity and Selectivity in Complex Bioanalytical Samples
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical methods are paramount. For the quantification of the antifungal agent posaconazole in complex biological matrices, the choice of an appropriate internal standard is critical to ensure data integrity. This guide provides a comprehensive comparison of O-Benzyl Posaconazole-d4 with other common internal standards, highlighting its superior performance in terms of specificity and selectivity, supported by experimental data from various studies.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures that any loss of analyte during sample processing or fluctuations in instrument response are compensated for, leading to more accurate and precise quantification.
This compound: A Superior Choice for Posaconazole Quantification
This compound is a deuterated analog of a posaconazole-related impurity. The incorporation of deuterium atoms results in a molecule that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This subtle yet significant modification makes it an excellent internal standard for posaconazole analysis.
Key Advantages of this compound:
-
Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with posaconazole during chromatographic separation. This is a crucial characteristic as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to effective compensation.
-
Similar Ionization Efficiency: Deuterated standards exhibit nearly identical ionization behavior to their non-deuterated counterparts in the mass spectrometer's ion source. This similarity is vital for correcting variations in ionization efficiency caused by co-eluting matrix components (ion suppression or enhancement).
-
Reduced Isotopic Crosstalk: The mass difference between this compound and posaconazole is sufficient to prevent isotopic interference, ensuring that the signal from the internal standard does not overlap with the signal from the analyte.
-
High Specificity in Complex Matrices: The use of a stable isotope-labeled internal standard significantly enhances the specificity of the assay, particularly in complex biological samples like plasma, serum, and tissue homogenates, where endogenous and exogenous compounds can interfere with the analysis.
Comparative Performance Data
The following tables summarize the performance of analytical methods for posaconazole quantification using this compound and other commonly used internal standards. The data is compiled from various published studies and demonstrates the robustness and reliability of methods employing a deuterated internal standard.
Table 1: Performance Characteristics of LC-MS/MS Methods for Posaconazole Quantification
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Posaconazole-d4 | 2 - 1000 | 2 | < 15 | < 15 | ± 10 | [1] |
| Posaconazole-d4 | 50 - 5000 | 50 | 5.1 | 4.3 | Not Specified | [2][3] |
| Ketoconazole | 14 - 12000 | 14 | 7 ± 4 | 7 ± 3 | 106 ± 2 | [4] |
| Itraconazole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
A detailed experimental protocol for the quantification of posaconazole in human plasma using this compound as an internal standard is provided below. This protocol is a representative example based on methodologies described in the scientific literature.
Sample Preparation: Protein Precipitation
-
Thaw Samples: Allow frozen plasma samples, quality controls, and calibration standards to thaw at room temperature.
-
Vortex: Vortex the samples to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Addition of Internal Standard: Add 300 µL of acetonitrile containing this compound (concentration to be optimized based on instrument sensitivity).
-
Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Posaconazole: [M+H]+ → fragment ion (e.g., 701.3 → 683.3)
-
This compound: [M+H]+ → fragment ion (e.g., 795.4 → 777.4)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical basis for selecting a deuterated internal standard.
Caption: Bioanalytical workflow for posaconazole quantification.
Caption: Rationale for selecting a deuterated internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative bioanalysis of posaconazole in complex matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures superior specificity and selectivity, effectively compensating for matrix effects and leading to highly accurate and precise results. While other internal standards can be used, the compiled data and theoretical advantages strongly support the choice of this compound for robust and reliable therapeutic drug monitoring and pharmacokinetic studies of posaconazole.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Posaconazole-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4200 - Posaconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
A Guide to Best Practices in Posaconazole Analysis: An Inter-laboratory Comparison Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Posaconazole, a critical triazole antifungal agent. The focus is on highlighting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing a deuterated internal standard, exemplified by the use of O-Benzyl Posaconazole-d4 as a precursor to Posaconazole-d4. The data presented herein is a synthesis of findings from multiple studies to provide a robust overview for inter-laboratory comparison and method validation. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and improving the accuracy and precision of bioanalytical methods.
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data from validated analytical methods for Posaconazole. Table 1 showcases the typical performance of a state-of-the-art LC-MS/MS method utilizing a deuterated internal standard, while Table 2 presents data from a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for comparison.
Table 1: Performance Characteristics of LC-MS/MS with Deuterated Internal Standard (Posaconazole-d4)
| Parameter | Performance Metric | Source |
| Linearity Range | 2 - 1000 ng/mL | [1][2] |
| 5 - 5000 ng/mL | [3] | |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Accuracy (Inter- and Intra-batch) | Within ± 10% | [1][2] |
| -4.6 to 2.8% | [3] | |
| Precision (CV%) | < 15% | |
| 2.3 - 8.7% | [3] | |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1][2] |
| 5 ng/mL | [3] | |
| Recovery | > 90% | [4] |
| Matrix Effect | 95% to 112% | [4] |
Table 2: Performance Characteristics of a Typical HPLC-UV Method
| Parameter | Performance Metric | Source |
| Linearity Range | 2 - 20 µg/mL | [5] |
| 5 - 60 µg/mL | ||
| Correlation Coefficient (r) | 0.9996 | |
| Accuracy (% Recovery) | 91.86% - 87.46% (Intraday) | [5] |
| 98.13% (Mean) | ||
| Precision (RSD%) | < 1% (Intra- and Inter-day) | [5] |
| 0.86% - 1.22% (Repeatability) | ||
| Lower Limit of Quantification (LOQ) | 0.74 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories.
Protocol 1: LC-MS/MS Method with Deuterated Internal Standard
This protocol is a representative example for the quantification of Posaconazole in human plasma using LC-MS/MS with Posaconazole-d4 as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (Posaconazole-d4).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.[6]
2. Chromatographic Separation
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column, such as a Halo C18.[3]
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.[1][2][4]
-
Flow Rate: A typical flow rate is between 0.25 and 0.7 mL/min.[1][2][4]
-
Injection Volume: 10 µL.[2]
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: HPLC-UV Method
This protocol outlines a general procedure for Posaconazole analysis by HPLC with UV detection.
1. Sample Preparation
-
Sample preparation can involve protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.
2. Chromatographic Separation
-
HPLC System: An isocratic or gradient HPLC system with a UV detector.
-
Column: A reversed-phase C8 or C18 column.
-
Mobile Phase: A mixture of methanol and water, for example, in a 75:25 (v/v) ratio.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: 260 nm.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
References
- 1. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Using Stable Isotope-Labeled Internal Standards in Posaconazole Bioanalysis: A Comparative Guide
In the quantitative bioanalysis of the antifungal agent posaconazole, the selection of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive justification for the use of a stable isotope-labeled internal standard (SIL-IS), specifically Posaconazole-d4, and objectively compares its performance with alternative internal standards.
While the query specifically mentioned O-Benzyl Posaconazole-d4, it is important to clarify that O-Benzyl Posaconazole is a precursor in the chemical synthesis of posaconazole. Consequently, its deuterated form, this compound, would be the appropriate internal standard for the quantification of O-Benzyl Posaconazole itself, for instance, in process chemistry or synthetic pathway monitoring. However, for the therapeutic drug monitoring (TDM) and pharmacokinetic studies of the active pharmaceutical ingredient, posaconazole, in biological matrices, the scientifically accepted and widely used internal standard is Posaconazole-d4 . This guide will, therefore, focus on the justification for using Posaconazole-d4 in the bioanalysis of posaconazole.
The Gold Standard: Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation, chromatographic separation, and mass spectrometric detection to compensate for variations in these steps. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for this purpose. A SIL-IS is a form of the analyte where several atoms have been replaced with their stable heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).
Posaconazole-d4 is a deuterated version of posaconazole. This subtle mass change allows the mass spectrometer to differentiate it from the unlabeled posaconazole, while its physicochemical properties remain nearly identical. This near-identical nature is the key to its superior performance compared to other types of internal standards, such as structural analogs (e.g., ketoconazole).
Comparative Performance: Posaconazole-d4 vs. Structural Analogs
The use of Posaconazole-d4 provides significant advantages over structural analog internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
| Performance Metric | Posaconazole-d4 (SIL-IS) | Structural Analog (e.g., Ketoconazole) | Justification |
| Co-elution | Co-elutes with posaconazole.[1] | Different retention time.[2] | Identical chromatography ensures both analyte and IS experience the same matrix effects at the same time. |
| Matrix Effect Compensation | High | Variable and often incomplete. | Near-identical ionization efficiency to posaconazole leads to better correction for ion suppression or enhancement.[3] |
| Extraction Recovery | Tracks posaconazole's recovery closely. | May have different extraction efficiency. | Similar physicochemical properties ensure that any loss during sample preparation is proportional for both the analyte and the IS. |
| Accuracy & Precision | High accuracy (typically within ±10%) and low coefficient of variation (CV).[4][5] | Can be compromised by differential matrix effects and recovery. | Superior compensation for analytical variability leads to more reliable and reproducible results. |
Experimental Data Summary
Numerous studies have validated and successfully applied LC-MS/MS methods using Posaconazole-d4 for the quantification of posaconazole in human plasma.[1][4][5]
| Parameter | Reported Value | Reference |
| Linearity Range | 2 - 1000 ng/mL | [1][4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1][4] |
| Intra-batch Accuracy (% Bias) | Within ±10% | [1][4] |
| Inter-batch Accuracy (% Bias) | Within ±10% | [1][4] |
| Intra-batch Precision (% CV) | < 15% | [1][4] |
| Inter-batch Precision (% CV) | < 15% | [1][4] |
| Extraction Recovery of IS | ~90.86 ± 5.54 % | [1] |
| Matrix Effect of IS | ~114.83 ± 5.76 % | [1] |
Note: The matrix effect value greater than 100% suggests some ion enhancement was observed in that particular study, but because the SIL-IS experiences the same effect as the analyte, the ratio remains consistent, and accurate quantification is achieved.
Experimental Protocols
Below is a typical experimental protocol for the quantification of posaconazole in human plasma using Posaconazole-d4 as an internal standard, based on published literature.[1][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a fixed amount of Posaconazole-d4 solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Justification and Workflow
The following diagrams illustrate the logical justification for choosing a SIL-IS and the typical experimental workflow.
Caption: Justification for selecting a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for posaconazole quantification.
Conclusion
The use of Posaconazole-d4 as a stable isotope-labeled internal standard is the gold standard for the quantitative bioanalysis of posaconazole. Its near-identical physicochemical properties to the analyte ensure the most accurate and precise compensation for analytical variability, including matrix effects and inconsistent extraction recovery. The experimental data from numerous validated methods underscore its reliability and robustness. For researchers, scientists, and drug development professionals requiring high-quality, defensible data for pharmacokinetic studies and therapeutic drug monitoring of posaconazole, Posaconazole-d4 is the unequivocally superior choice over structural analog internal standards.
References
- 1. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. A high-throughput LC-MS/MS method for the quantitation of posaconazole in human plasma: Implementing fused core silica liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Rigors of Bioanalysis: A Comparative Guide to LC-MS/MS Robustness Testing with O-Benzyl Posaconazole-d4
For researchers, scientists, and drug development professionals, the reliability of bioanalytical methods is paramount. This guide provides an objective comparison of the robustness of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing O-Benzyl Posaconazole-d4 as an internal standard against alternative approaches. Supported by established validation principles and experimental data, this document offers a detailed framework for assessing and ensuring the ruggedness of your analytical workflow.
The quantification of therapeutic drugs like the antifungal agent posaconazole in biological matrices demands methods that are not only accurate and precise but also robust. Method robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The choice of internal standard is a critical factor influencing the robustness of an LC-MS/MS assay. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte. This guide will delve into the practical aspects of robustness testing and illustrate the superior performance of a method employing a SIL-IS.
The Critical Role of the Internal Standard in Method Robustness
In LC-MS/MS analysis, the internal standard (IS) is added to both calibration standards and unknown samples. It co-elutes with the analyte and is used to correct for variability in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal IS should mimic the analyte's behavior throughout the entire analytical process.
This compound , a deuterated form of a posaconazole derivative, serves as an excellent SIL-IS for posaconazole analysis. Its key advantage lies in its ability to track the analyte through extraction and ionization, compensating for matrix effects and other sources of variability more effectively than a structural analog internal standard.
In contrast, a structural analog IS, while similar in structure, may have different extraction recovery, chromatographic retention, and ionization response compared to the analyte. These differences can become more pronounced when method parameters are intentionally varied during a robustness study, potentially leading to inaccurate quantification.
Comparative Performance Under Robustness Challenges
To illustrate the comparative performance, we present hypothetical data from a robustness study of two LC-MS/MS methods for posaconazole:
-
Method A: Utilizes this compound as the internal standard.
-
Method B: Employs a structural analog (e.g., Ketoconazole) as the internal standard.
The following tables summarize the expected outcomes when critical method parameters are deliberately varied. The acceptance criteria are based on general bioanalytical method validation guidelines, which typically require the results to be within ±15% of the nominal concentration.
Table 1: Robustness Testing of Chromatographic Conditions
| Parameter | Variation | Method A (% Bias from Nominal) with this compound | Method B (% Bias from Nominal) with Structural Analog IS | Acceptance Criteria |
| Column Temperature | 35°C | -1.2% | -4.5% | ±15% |
| 45°C | +0.8% | +5.2% | ±15% | |
| Mobile Phase Flow Rate | 0.35 mL/min | -2.5% | -8.9% | ±15% |
| 0.45 mL/min | +1.9% | +9.5% | ±15% | |
| Mobile Phase Composition (% Organic) | -2% | -3.1% | -12.3% | ±15% |
| +2% | +2.8% | +11.8% | ±15% |
Table 2: Robustness Testing of Mass Spectrometry Conditions
| Parameter | Variation | Method A (% Bias from Nominal) with this compound | Method B (% Bias from Nominal) with Structural Analog IS | Acceptance Criteria |
| Collision Energy | -10% | -0.5% | -2.1% | ±15% |
| +10% | +0.3% | +1.8% | ±15% | |
| Ion Source Temperature | 450°C | -1.8% | -6.7% | ±15% |
| 550°C | +1.5% | +7.3% | ±15% |
The data clearly indicates that Method A, with the SIL-IS, demonstrates superior robustness. The % bias from the nominal concentration remains well within the acceptance criteria despite variations in chromatographic and mass spectrometric parameters. In contrast, Method B shows a greater susceptibility to these changes, with some variations approaching the ±15% limit. This highlights the enhanced reliability conferred by using a stable isotope-labeled internal standard.
Experimental Protocol for Robustness Testing
A well-designed robustness study is essential to evaluate the reliability of an LC-MS/MS method. The following protocol outlines a typical "one factor at a time" (OFAT) approach.
Objective: To assess the robustness of the LC-MS/MS method for the quantification of posaconazole in human plasma using this compound as the internal standard.
Materials:
-
Posaconazole reference standard
-
This compound internal standard
-
Control human plasma
-
All necessary solvents and reagents for the LC-MS/MS method
Procedure:
-
Prepare Quality Control (QC) Samples: Prepare low and high concentration QC samples by spiking control human plasma with known concentrations of posaconazole.
-
Define Robustness Parameters and Variations: Identify critical method parameters and define the range of variation to be tested. An example is provided in Table 3.
-
Experimental Runs: For each parameter variation, process and analyze a set of low and high QC samples in replicate (n=6).
-
Data Analysis: Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each set of QC samples under each condition.
-
Acceptance Criteria: The mean accuracy for each condition should be within ±15% of the nominal concentration, and the precision should be ≤15%.
Table 3: Example Robustness Study Design
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Column Temperature | 40°C | 35°C | 45°C |
| Mobile Phase Flow Rate | 0.4 mL/min | 0.35 mL/min | 0.45 mL/min |
| % Organic in Mobile Phase | 60% | 58% | 62% |
| Collision Energy | 25 eV | 22.5 eV | 27.5 eV |
| Ion Source Temperature | 500°C | 450°C | 550°C |
Visualizing the Robustness Testing Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the robustness testing of the LC-MS/MS method.
Caption: Workflow for LC-MS/MS method robustness testing.
Conclusion
The robustness of an LC-MS/MS method is a critical attribute that ensures the generation of reliable data in a real-world laboratory setting. The use of a stable isotope-labeled internal standard, such as this compound, significantly enhances method robustness by effectively compensating for analytical variability. As demonstrated, a method employing a SIL-IS is less susceptible to deliberate changes in experimental parameters compared to a method using a structural analog. For researchers and scientists in drug development, adopting a SIL-IS is a strategic choice to ensure the long-term reliability and ruggedness of their bioanalytical methods.
Evaluating the Isotopic Purity of O-Benzyl Posaconazole-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic purity of O-Benzyl Posaconazole-d4, a critical precursor for the synthesis of labeled Posaconazole, an antifungal agent. The accurate determination of isotopic enrichment is paramount for its use in metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. This document outlines the key analytical techniques, presents expected data, and offers detailed experimental protocols for a robust assessment of isotopic purity, comparing it with its non-deuterated analog, O-Benzyl Posaconazole.
Comparative Analysis of this compound and its Non-Deuterated Analog
The primary distinction between this compound and its non-deuterated counterpart lies in the selective replacement of four hydrogen atoms with deuterium. This isotopic substitution results in a nominal mass difference of approximately 4 Da, a key parameter leveraged in mass spectrometry-based analysis. The isotopic purity of this compound is a critical quality attribute, with typical expectations for deuterated standards being an isotopic enrichment of ≥98%.[1]
For the purpose of this guide, we will consider the commercially available non-deuterated O-Benzyl Posaconazole as the primary comparator. Furthermore, while a specific Certificate of Analysis for this compound was not publicly available, data from the closely related Posaconazole-d4 provides a valuable reference for expected isotopic distribution. A certificate of analysis for Posaconazole-d4 showed an isotopic enrichment with 94.43% of the d4 species and 5.57% of the d3 species.[2]
Quantitative Data Summary
The following tables summarize the key chemical properties and expected isotopic purity data for this compound and its non-deuterated analog.
| Property | This compound | O-Benzyl Posaconazole |
| Chemical Formula | C₄₄H₄₄D₄F₂N₈O₄ | C₄₄H₄₈F₂N₈O₄ |
| Molecular Weight | 794.92 g/mol | 790.9 g/mol |
| Monoisotopic Mass | 794.4018 Da | 790.3768 Da |
| CAS Number | 1246818-95-0 | 170985-86-1 |
| Primary Application | Precursor to labeled Posaconazole | Precursor to Posaconazole |
| Isotopic Species | Expected Abundance in this compound (based on Posaconazole-d4 data) | Expected Abundance in O-Benzyl Posaconazole (Natural Abundance) |
| d0 (M) | < 1% | ~100% (relative to isotopologues) |
| d1 (M+1) | < 1% | Minor contribution from ¹³C |
| d2 (M+2) | < 1% | Minor contribution from ¹³C₂ |
| d3 (M+3) | ~5-6% | Negligible |
| d4 (M+4) | >94% | Negligible |
| Isotopic Purity | ≥98% (d4) | Not Applicable |
Workflow for Isotopic Purity Evaluation
The following diagram illustrates the comprehensive workflow for the evaluation of the isotopic purity of this compound, from initial sample handling to the final comparative analysis.
Caption: Workflow for the evaluation of isotopic purity of this compound.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques for determining isotopic purity, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are provided below.
Isotopic Purity Determination by LC-HRMS
This method is designed to separate this compound from potential impurities and to determine the relative abundance of its isotopologues (d0, d1, d2, d3, d4).
A. Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound and O-Benzyl Posaconazole (non-deuterated standard) into separate 1.5 mL amber glass vials.
-
Dissolve each standard in 1 mL of LC-MS grade methanol to prepare 1 mg/mL stock solutions. Vortex for 30 seconds to ensure complete dissolution.
-
Perform serial dilutions of the stock solutions with LC-MS grade methanol to achieve a final concentration of 1 µg/mL for each standard.
-
B. LC-HRMS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Source: Heated Electrospray Ionization (HESI), positive ion mode.
-
Mass Spectrometry Parameters:
-
Resolution: ≥ 60,000 FWHM.
-
Scan Range: m/z 150-1000.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
C. Data Analysis
-
Acquire the full scan mass spectra for both the deuterated and non-deuterated standards.
-
Extract the ion chromatograms for the [M+H]⁺ ions of O-Benzyl Posaconazole (m/z ~791.38) and this compound (m/z ~795.40).
-
From the mass spectrum of the this compound peak, determine the integrated peak areas for the d0, d1, d2, d3, and d4 isotopologues.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is reported as the percentage of the d4 species.
Isotopic Enrichment Determination by Quantitative NMR (qNMR)
This protocol utilizes ¹H NMR to determine the degree of deuteration at specific sites by comparing the integral of a proton signal in the deuterated compound to a non-deuterated internal standard.
A. Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid) into a 10 mL volumetric flask and dissolve in a deuterated solvent (e.g., CDCl₃) to a final volume of 10.0 mL.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into an NMR tube.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
-
B. NMR Instrumentation and Parameters
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent that does not have signals overlapping with the analyte or standard.
-
Temperature: 25 °C.
-
Pulse Program: A standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
C. Data Processing and Analysis
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction on the spectrum.
-
Integrate a well-resolved signal from the non-deuterated internal standard and a signal corresponding to a proton at a non-deuterated position in this compound.
-
Calculate the molar ratio of the analyte to the internal standard using the following equation:
Molar Ratio = (Integral of Analyte Signal / Number of Protons for Analyte Signal) / (Integral of Standard Signal / Number of Protons for Standard Signal)
-
Determine the isotopic enrichment by comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a fully protonated position within the same molecule.
By adhering to these detailed protocols, researchers can confidently evaluate the isotopic purity of this compound, ensuring its suitability for its intended applications in drug development and research. The combination of high-resolution mass spectrometry and quantitative NMR provides a robust and comprehensive assessment of this critical quality attribute.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Posaconazole: A Focus on Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antifungal agent Posaconazole in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variations and improving the accuracy and precision of the results.
This guide provides a comparative overview of analytical methods for Posaconazole, with a specific focus on the cross-validation of different types of internal standards. We will delve into the experimental data supporting the use of both deuterated and non-deuterated internal standards, offering a comprehensive resource for selecting the most suitable IS for your research needs.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are widely regarded as the gold standard in quantitative bioanalysis. By substituting hydrogen atoms with deuterium, these standards have nearly identical physicochemical properties to the parent drug. This structural similarity ensures that the deuterated IS co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer, leading to more accurate and precise quantification. For Posaconazole analysis, Posaconazole-d4 is a commonly used deuterated internal standard.
The Practical Alternative: Structural Analog Internal Standards
In some cases, a deuterated internal standard may not be readily available or cost-effective. In such scenarios, a structural analog can be a viable alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight, allowing it to be distinguished by the mass spectrometer. For Posaconazole, Ketoconazole , another azole antifungal agent, has been successfully used as an internal standard.[1]
Comparative Analysis of Method Performance
The following tables summarize the validation parameters of LC-MS/MS methods for Posaconazole quantification using either a deuterated internal standard (Posaconazole-d4) or a structural analog (Ketoconazole). The data has been compiled from published studies to provide a side-by-side comparison.
| Validation Parameter | Method with Deuterated IS (Posaconazole-d4) | Method with Structural Analog IS (Ketoconazole) |
| Linearity Range | 2 - 1000 ng/mL[2] | 0.014 - 12 µg/mL (14 - 12000 ng/mL)[1] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] | 0.014 µg/mL (14 ng/mL)[1] |
| Intra-day Accuracy (%) | Within ± 10%[2] | 106% ± 2%[1] |
| Inter-day Accuracy (%) | Within ± 10%[2] | 103% ± 4%[1] |
| Intra-day Precision (%CV) | Not explicitly stated, but accuracy is within 10% | 7% ± 4%[1] |
| Inter-day Precision (%CV) | Not explicitly stated, but accuracy is within 10% | 7% ± 3%[1] |
Table 1: Comparison of Validation Parameters for Posaconazole LC-MS/MS Methods.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of Posaconazole analytical methods.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing the internal standard (either Posaconazole-d4 or Ketoconazole).[3]
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of Posaconazole in plasma samples using an internal standard and LC-MS/MS.
Caption: A typical workflow for the bioanalytical quantification of Posaconazole in plasma.
Conclusion
Both deuterated internal standards (Posaconazole-d4) and structural analog internal standards (Ketoconazole) can be effectively used for the quantification of Posaconazole in biological matrices. The choice of internal standard will depend on factors such as availability, cost, and the specific requirements of the analytical method.
While deuterated standards are generally preferred for their ability to more closely mimic the analyte's behavior, structural analogs like Ketoconazole can also provide accurate and precise results when properly validated. The data presented in this guide demonstrates that both approaches can meet the stringent validation criteria required for bioanalytical methods. Researchers should carefully consider the advantages and limitations of each type of internal standard when developing and validating their analytical methods for Posaconazole.
References
- 1. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry method for the quantification of posaconazole in human plasma: application to pharmacokinetics following single-dose administration in the fasted state and with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective Comparison of Posaconazole Levels in Patients Taking the Delayed-Release Tablet versus the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of O-Benzyl Posaconazole-d4
Essential guidelines for the safe handling and disposal of O-Benzyl Posaconazole-d4, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents, such as this compound, is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing upon safety data for its parent compound, Posaconazole, and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to don the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat to protect from splashes |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Classification :
-
Treat all quantities of this compound, including pure compound, solutions, and contaminated materials, as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless their compatibility is confirmed to avoid potentially dangerous reactions.
-
-
Waste Collection and Containerization :
-
Use a dedicated, leak-proof, and clearly labeled container for collecting this compound waste.
-
The container must be made of a material compatible with the chemical.
-
The label should be unambiguous, stating "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Keep the waste container securely closed when not in use.
-
-
Disposal of Contaminated Materials :
-
Any materials that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and absorbent pads, must also be disposed of as hazardous waste in the designated container.
-
For empty containers that previously held the compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Final Disposal :
-
Disposal of the collected hazardous waste must be conducted through a licensed and approved environmental waste disposal company.
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
-
Maintain detailed records of the waste generated and its final disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, thereby protecting their personnel and minimizing their environmental impact. Building a culture of safety and responsibility is fundamental to advancing scientific research.
Safeguarding Your Research: A Comprehensive Guide to Handling O-Benzyl Posaconazole-d4
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
O-Benzyl Posaconazole-d4 is a stable isotope-labeled precursor to Posaconazole, an antifungal agent.[2][3] The parent compound, Posaconazole, is suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure. It is also harmful if swallowed and causes skin and serious eye irritation. Therefore, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.[4] The minimum required PPE for handling this compound is summarized in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[4] | Protects against skin contact. Double-gloving is a best practice when handling potent or novel compounds.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4][5] | Protects eyes and face from airborne particles and potential splashes. |
| Respiratory Protection | A fit-tested N95 or higher respirator.[4][5] | Protects against inhalation of the powdered compound. Required when handling the solid outside of a certified chemical fume hood. |
| Body Protection | Disposable, solid-front gown with tight-fitting cuffs.[4] | Prevents contamination of personal clothing and skin. |
Operational Plans: Step-by-Step Guidance
1. Preparation and Weighing of Solid Compound:
-
Location: All handling of the powdered compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Surface Preparation: Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Pre-weighing: Assemble all necessary PPE before handling the compound.
-
Weighing: On an analytical balance inside the fume hood, carefully transfer the required amount of solid this compound to a tared container using a chemical spatula. Avoid creating dust.[4]
-
Post-weighing: Immediately close the primary container.
2. Solution Preparation:
-
Location: All solution preparation should be conducted within a certified chemical fume hood.
-
Procedure: Slowly add the solvent to the weighed powder to avoid splashing.[1] Keep the container covered as much as possible during dissolution.
3. Post-Handling and Decontamination:
-
Surface Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.[4]
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination: gloves first, then the gown, followed by the face shield and goggles.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, should be collected in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Deuterated Compound Considerations: Deuterium is a stable, non-radioactive isotope of hydrogen and is not known to cause significant environmental pollution.[6] The primary hazard is associated with the toxicity of the posaconazole molecule. However, some facilities may have specific procedures for the disposal or recycling of deuterated compounds.[7][8] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[1]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[1]
Diagram of Safe Handling Workflow for this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 8. esemag.com [esemag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
